8-Prenylchrysin
Description
modulates cancer cell chemoresistance; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10-11,21-22H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBTWALEDCJRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: The Intricate Pathway of 8-Prenylchrysin Biosynthesis in Plants
An in-depth technical guide on the core 8-Prenylchrysin (B108176) biosynthesis pathway in plants for researchers, scientists, and drug development professionals.
Introduction
Prenylated flavonoids are a class of plant secondary metabolites distinguished by the attachment of one or more isoprenoid moieties to a flavonoid core. This structural modification often enhances the lipophilicity and biological activity of the parent molecule, making these compounds promising candidates for drug development.[1][2] this compound, a derivative of the flavone (B191248) chrysin (B1683763), is one such molecule that has garnered scientific interest. The biosynthesis of this compound is a fascinating example of metabolic convergence, utilizing precursors from two primary pathways: the phenylpropanoid pathway for the chrysin backbone and the isoprenoid pathway for the prenyl group.[3][4] Understanding the enzymatic machinery and regulatory mechanisms of this pathway is crucial for its potential exploitation in metabolic engineering and synthetic biology for sustainable production.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step process that begins with fundamental building blocks and culminates in a specific enzymatic prenylation reaction.
Formation of the Chrysin Backbone
The C15 chrysin skeleton is synthesized via the general phenylpropanoid pathway, a well-characterized route in higher plants.[5]
-
L-Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the amino acid L-phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes its deamination to form cinnamic acid. Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to yield p-coumaric acid. This is then activated by 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA.
-
Chalcone (B49325) Synthesis: Chalcone synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin (B18129) chalcone.
-
Flavanone (B1672756) and Flavone Formation: Naringenin chalcone undergoes cyclization to the flavanone naringenin, a reaction catalyzed by chalcone isomerase (CHI). While the direct pathway from naringenin to chrysin is less commonly detailed, it is understood that flavone synthases (FNS) catalyze the formation of flavones (like apigenin) from flavanones. Chrysin (5,7-dihydroxyflavone) formation follows a similar logic from a suitable flavanone precursor.
Synthesis of the Prenyl Donor: DMAPP
The five-carbon prenyl group attached to chrysin is derived from dimethylallyl pyrophosphate (DMAPP). Plants synthesize DMAPP through two distinct pathways.
-
Mevalonate (MVA) Pathway: Occurring in the cytosol.
-
Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids. Both pathways produce DMAPP and its isomer, isopentenyl pyrophosphate (IPP), the fundamental units of all isoprenoids.
The Key Prenylation Step
The final and defining step is the covalent attachment of the dimethylallyl group from DMAPP to the C-8 position of the chrysin A-ring. This reaction is catalyzed by a specific aromatic prenyltransferase (PT).
While a specific chrysin-8-prenyltransferase has not been extensively characterized in the literature, research on homologous enzymes provides significant insight. A notable example is the naringenin 8-prenyltransferase (SfN8DT-1) isolated from Sophora flavescens, which catalyzes the C-8 prenylation of the flavanone naringenin. Such enzymes are typically membrane-bound proteins and often exhibit a degree of substrate flexibility, suggesting a similar enzyme is responsible for chrysin prenylation.
Quantitative Data and Enzyme Characteristics
Direct kinetic data for a chrysin-specific 8-prenyltransferase is scarce. However, the characterization of the homologous enzyme SfN8DT-1 from Sophora flavescens provides the most relevant data available for a flavonoid 8-prenyltransferase.
Table 1: Kinetic Parameters of a Homologous Flavanone 8-Prenyltransferase (SfN8DT-1) Data obtained from studies on the prenylation of naringenin.
| Substrate | Apparent Kₘ (µM) | Divalent Cation Requirement | Optimal pH | Reference |
| Naringenin | 33.7 | Mg²⁺ | 7.0 - 7.5 | |
| DMAPP | 148.1 | Mg²⁺ | 7.0 - 7.5 |
For context, heterologous expression of prenyltransferases in microbial systems has achieved varying levels of success for other prenylated flavonoids, demonstrating the potential for biotechnological production.
Table 2: Example Production Titers of Prenylated Flavonoids in Engineered E. coli
| Compound | Host | Production Titer (mg/L) | Reference |
| 6-Prenylnaringenin | E. coli | 69.9 | |
| Licoflavanone C | E. coli | 142.1 |
Experimental Protocols
Investigating the this compound pathway involves a combination of analytical chemistry, enzymology, and molecular biology.
Protocol 1: Identification and Quantification of this compound via LC-MS
This protocol outlines a general method for extracting and analyzing prenylated flavonoids from plant tissue.
-
Sample Preparation:
-
Air-dry and powder the plant material (e.g., roots, leaves).
-
Extract the powdered tissue (e.g., 50g) with 95% ethanol (B145695) or methanol (B129727) three times at room temperature with agitation.
-
Combine the filtrates and evaporate the solvent in vacuo to obtain a crude residue.
-
Re-dissolve the dried residue in a known volume of methanol (e.g., 50 mL).
-
Filter the sample through a 0.22 µm membrane prior to analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry: Couple the LC system to a mass spectrometer (e.g., Q-TOF or LTQ-Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in both positive and negative ion modes to determine the most sensitive detection method.
-
Data Acquisition: Perform full scan analysis to identify the molecular ion ([M+H]⁺ or [M-H]⁻) and MS/MS (tandem mass spectrometry) to obtain characteristic fragmentation patterns for structural confirmation.
-
-
Protocol 2: In Vitro Assay for 8-Prenyltransferase Activity
This protocol describes how to test the activity of a candidate prenyltransferase enzyme expressed heterologously.
-
Enzyme Preparation:
-
Clone the candidate prenyltransferase gene into an expression vector (e.g., for E. coli or yeast).
-
Transform the vector into the expression host and induce protein expression.
-
Harvest the cells and prepare a crude enzyme solution by sonication or cell lysis, followed by centrifugation to remove cell debris. For membrane-bound PTs, the active enzyme will be in the membrane fraction.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture (e.g., 50 µL total volume) containing:
-
Tris-HCl buffer (50 mM, pH 7.5).
-
Crude enzyme solution (e.g., 40 µL).
-
Chrysin substrate (e.g., 0.4 mM, dissolved in DMSO).
-
DMAPP prenyl donor (e.g., 0.4 mM).
-
MgCl₂ (e.g., 5 mM).
-
-
Incubate the reaction at 30-37°C for a defined period (e.g., 1-10 hours).
-
-
Product Analysis:
-
Quench the reaction by adding an equal volume of ethyl acetate (B1210297) or methanol.
-
Vortex and centrifuge to separate the phases.
-
Evaporate the organic phase and re-dissolve the residue in methanol.
-
Analyze the sample by HPLC or LC-MS (as described in Protocol 1) to detect the formation of this compound, comparing the retention time and mass spectrum to an authentic standard if available.
-
Workflow for Discovery of Novel Prenyltransferase Genes
Identifying the specific genes responsible for prenylation is a key research goal. Co-expression analysis is a powerful tool for this purpose.
Conclusion
The biosynthesis of this compound is a specialized metabolic pathway that integrates primary and secondary metabolism to create a molecule with significant biological potential. While the general steps of the pathway are understood based on the broader knowledge of flavonoid biosynthesis, the specific enzymes, particularly the terminal 8-prenyltransferase, remain a key area for future research. The discovery and characterization of these enzymes are paramount for enabling the biotechnological production of this compound and other valuable prenylated flavonoids through metabolic engineering of plant or microbial systems. The protocols and workflows outlined in this guide provide a framework for researchers to pursue these exciting avenues of investigation.
References
- 1. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cloning and characterization of naringenin 8-prenyltransferase, a flavonoid-specific prenyltransferase of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 8-Prenylchrysin
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenylchrysin (B108176), also known as 8-(3,3-Dimethylallyl)chrysin, is a prenylated flavonoid derived from the parent compound chrysin (B1683763) (5,7-dihydroxyflavone).[1][2] The addition of a five-carbon prenyl group to the chrysin scaffold significantly enhances its lipophilicity and modulates its biological activities.[1] This modification has garnered considerable interest in the scientific community, particularly for its potential applications in oncology, inflammatory diseases, and as a selective estrogen receptor modulator (SERM). This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental methodologies for its characterization, and visualizes its key synthesis and biological signaling pathways.
Physicochemical Properties
Quantitative experimental data for several key physicochemical properties of this compound are not extensively reported in the public domain. The following table summarizes available data, including computed values and properties of its parent compound, chrysin, for reference.
| Property | Value / Description | Source |
| IUPAC Name | 5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one | [1] |
| Synonyms | 8-(3,3-DMA)chrysin, 8-(3,3-Dimethylallyl)chrysin, 5,7-Dihydroxy-8-prenylflavone | [2] |
| Molecular Formula | C₂₀H₁₈O₄ | [1][2] |
| Molecular Weight | 322.4 g/mol | [1][2] |
| Physical State | Solid (presumed) | [1] |
| Melting Point | Data not available. (Parent compound, Chrysin: 284-290 °C) | |
| Solubility | Enhanced lipophilicity compared to chrysin.[1] Chrysin is practically insoluble in water but soluble in organic solvents like ethanol, acetone, and dimethylformamide (DMF). | |
| pKa | Data not available. | |
| LogP (Computed) | 4.9 (XLogP3) | [2] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area (TPSA) | 66.8 Ų | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not specified in the literature. However, standard methodologies for flavonoids are applicable.
Determination of Aqueous Solubility (Saturation Shake-Flask Method)
The Saturation Shake-Flask (SSF) method is considered the gold standard for determining equilibrium solubility.[4]
Principle: An excess amount of the solid compound is agitated in a solvent at a controlled temperature until equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 10 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Place the vial in an orbital shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After agitation, allow the suspension to settle for at least 18-24 hours at the same constant temperature to allow for sedimentation of undissolved particles.[4]
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[5]
-
Quantification (UV-Vis Spectrophotometry): Determine the concentration of dissolved this compound in the filtrate using a validated UV-Vis spectrophotometric method (see Protocol 2).
-
Analysis: The measured concentration represents the equilibrium solubility of the compound under the specified conditions. The experiment should be performed in triplicate.
Quantification by UV-Vis Spectrophotometry (Aluminum Chloride Method)
This colorimetric assay is widely used for the quantification of flavonoids.[6][7]
Principle: Aluminum chloride (AlCl₃) forms a stable acid-labile complex with the keto and hydroxyl groups of flavonoids, resulting in a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum, which can be measured.[6][8]
Detailed Protocol:
-
Standard Curve Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or 80% ethanol).[8] Create a series of dilutions to generate standard solutions of varying concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Reaction: To 1 mL of each standard solution and the filtered sample from the solubility experiment, add 0.2 mL of 10% AlCl₃ solution and 0.2 mL of 1 M potassium acetate.[7] Adjust the final volume to 10 mL with the solvent.
-
Incubation: Incubate the mixture at room temperature for 30 minutes to allow for complex formation.[7]
-
Measurement: Measure the absorbance of each solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax), which must be determined by scanning the spectrum of the complex (typically between 400-435 nm for flavones).[6][7] Use a solution without AlCl₃ as a blank.[9]
-
Analysis: Plot the absorbance of the standards against their concentrations to create a calibration curve. Use the linear regression equation from this curve to calculate the concentration of this compound in the unknown sample.
Determination of Melting Point (Differential Scanning Calorimetry - DSC)
DSC is a thermoanalytical technique that provides precise melting point (Tm) data and information on the enthalpy of fusion (ΔH).[10][11]
Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.[10]
Detailed Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as the reference.[12]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen).
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point (e.g., from 25 °C to 300 °C).[12]
-
Data Acquisition: Record the heat flow versus temperature to generate a DSC thermogram.
-
Analysis: The melting point (Tm) is typically determined as the onset temperature or the peak temperature of the endothermic event.[12] The area under the peak is integrated to calculate the enthalpy of fusion (ΔH).
Synthesis and Biological Signaling Pathways
Chemical Synthesis Workflow
The most common method for synthesizing this compound is through the regioselective C-prenylation of the chrysin scaffold.[1]
Antioxidant and Anti-inflammatory Signaling: The Keap1/Nrf2 Pathway
Chrysin and its derivatives are known to modulate the Keap1/Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[13][14]
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[13] Oxidative stress or the presence of activators like this compound causes a conformational change in Keap1, releasing Nrf2.[15] Free Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the DNA, and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1).[13][15]
Cancer Cell Apoptosis: The Intrinsic (Mitochondrial) Pathway
This compound and its parent compound induce apoptosis in various cancer cell lines by activating the intrinsic mitochondrial pathway.[1][16]
The compound alters the balance of Bcl-2 family proteins, decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax.[17] This leads to mitochondrial outer membrane permeabilization and the release of Cytochrome c.[18] In the cytoplasm, Cytochrome c binds with Apaf-1 to form the apoptosome, which recruits and activates initiator Caspase-9.[19] Active Caspase-9 then cleaves and activates executioner caspases, such as Caspase-3, leading to the systematic dismantling of the cell and apoptotic death.[18][19]
Hormonal Activity: Selective Estrogen Receptor Modulation (SERM)
Prenylated flavonoids can act as Selective Estrogen Receptor Modulators (SERMs), exhibiting tissue-specific agonist or antagonist effects.[1]
Upon binding to an estrogen receptor (ERα or ERβ), this compound induces a specific conformational change in the receptor.[20] This altered shape dictates whether the receptor-ligand complex recruits transcriptional co-activators or co-repressors to the Estrogen Response Element (ERE) on target genes.[20] The recruitment of co-activators leads to an agonist effect (mimicking estrogen), while the recruitment of co-repressors results in an antagonist effect (blocking estrogen's action). This differential recruitment in various tissues is the basis of its selective activity. For example, a related compound, 8-prenylnaringenin, was shown to activate ER-dependent pathways that lead to apoptosis rather than proliferation in breast cancer cells.[21]
References
- 1. This compound (34125-75-2) for sale [vulcanchem.com]
- 2. 8-(3,3-Dimethylallyl)chrysin | C20H18O4 | CID 5281903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Prenylchrysin | C20H18O4 | CID 443123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staff-old.najah.edu [staff-old.najah.edu]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 13. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. cetjournal.it [cetjournal.it]
- 16. europeanreview.org [europeanreview.org]
- 17. Chrysin Sensitizes Human Lung Cancer Cells to Tumour Necrosis Factor Related Apoptosis-Inducing Ligand (TRAIL) Mediated Apoptosis | Asian Pacific Journal of Cancer Biology [waocp.com]
- 18. researchgate.net [researchgate.net]
- 19. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of 8-Prenylchrysin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Prenylchrysin, a prenylated derivative of the flavonoid chrysin (B1683763), is emerging as a compound of interest for its potential therapeutic properties. Like many flavonoids, its antioxidant activity is a key area of investigation. This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant activity of this compound. While direct quantitative data for this compound is limited in publicly available research, this document outlines the standardized experimental protocols and potential mechanistic pathways based on studies of the parent compound, chrysin, and other prenylated flavonoids. The guide is intended to serve as a foundational resource for researchers designing and conducting experiments to elucidate the antioxidant profile of this compound.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1]. Chrysin (5,7-dihydroxyflavone) is a well-studied flavonoid, and its derivatives are being explored for enhanced biological activities. The addition of a prenyl group to the chrysin backbone, creating this compound, is expected to increase its lipophilicity, potentially enhancing its interaction with cellular membranes and influencing its antioxidant capacity[2].
The antioxidant properties of flavonoids are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate the activity of antioxidant enzymes. This guide details the common in vitro assays used to evaluate these antioxidant mechanisms.
Quantitative Data on Antioxidant Activity
As of the date of this publication, specific quantitative data, such as IC50 values from DPPH, ABTS, or FRAP assays for this compound, are not widely available in peer-reviewed literature. However, studies on similar prenylated flavonoids provide a basis for comparison. For instance, the DPPH radical scavenging activity of 8-prenyldaidzein, a prenylated isoflavone, has been reported with an IC50 value of 174.2 μM[3]. It is hypothesized that this compound would exhibit significant antioxidant activity, and the experimental protocols provided in this guide can be utilized to determine its specific quantitative values.
For organizational purposes, any forthcoming quantitative data should be summarized as follows:
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 (µM) | Standard (e.g., Trolox, Ascorbic Acid) IC50 (µM) | Reference |
| DPPH | Data not available | ||
| ABTS | Data not available |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Fe(II)/µM) | Standard (e.g., Trolox) FRAP Value | Reference |
| This compound | Data not available |
Table 3: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Cell Line/System | Concentration of this compound | % Change in Activity | Reference |
| Superoxide Dismutase (SOD) | Data not available | |||
| Catalase (CAT) | Data not available | |||
| Glutathione (B108866) Peroxidase (GPx) | Data not available |
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays that can be applied to this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of this compound solution.
-
Add the DPPH solution to each well.
-
Include a control (DPPH solution with solvent only) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.
-
-
Assay Procedure:
-
Add varying concentrations of this compound solution to a 96-well microplate.
-
Add the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Methodology:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add the this compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity of this compound is expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Potential Signaling Pathways and Mechanisms
Based on studies of chrysin and its derivatives, this compound may exert its antioxidant effects through the modulation of cellular signaling pathways, particularly the Nrf2/HO-1 pathway.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. Studies on chrysin-8-C-glucoside have shown its ability to activate this pathway, suggesting that this compound may act in a similar manner to enhance the cellular antioxidant defense system.
Visualizations
Experimental Workflows
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Scavenging Assay Workflow.
Signaling Pathway
Caption: Hypothesized Nrf2/HO-1 Signaling Pathway Activation by this compound.
Conclusion
This compound holds promise as a potent antioxidant, a characteristic that underpins many of its potential therapeutic applications. While direct experimental evidence for its in vitro antioxidant capacity is currently sparse, the established methodologies and the understanding of related compounds like chrysin provide a solid framework for future research. This technical guide offers the necessary protocols and theoretical background to facilitate a thorough investigation into the antioxidant properties of this compound, encouraging further studies to quantify its activity and elucidate its precise mechanisms of action. Such research is crucial for the development of this compound for pharmaceutical and nutraceutical applications.
References
8-Prenylchrysin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenylchrysin (B108176), a prenylated flavonoid derived from chrysin (B1683763), has emerged as a compound of significant interest in pharmacological research. Its unique structural modification, the addition of a prenyl group, enhances its biological activity compared to its parent compound. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
This compound has demonstrated notable cytotoxic and pro-apoptotic effects across various cancer cell lines. Its anticancer mechanism is multifaceted, primarily involving the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through the intrinsic apoptosis pathway. This is characterized by the regulation of the Bcl-2 family of proteins and the activation of caspases. Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[1]
Quantitative Data: Cytotoxicity
The cytotoxic effects of chrysin and its derivatives have been quantified in numerous studies. While specific IC50 values for this compound are still emerging, the data for chrysin provides a valuable benchmark.
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) |
| PC-3 (Prostate Cancer) | Chrysin | 24.5 | 48 |
| PC-3 (Prostate Cancer) | Chrysin | 8.5 | 72 |
| A549 (Lung Cancer) | Chrysin | 49.2 | 48 |
| A549 (Lung Cancer) | Chrysin | 38.7 | 72 |
| HeLa (Cervical Cancer) | Chrysin Derivative (22) | 1.43 | Not Specified |
| DU145 (Prostate Cancer) | Chrysin Derivative (22) | 7.86 | Not Specified |
| MCF-7 (Breast Cancer) | Chrysin Derivative (22) | Not Specified | Not Specified |
Note: Data for chrysin and its derivatives are presented to illustrate the potential potency of this compound. Further studies are needed to establish a comprehensive IC50 profile for this compound across a wide range of cancer cell lines.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by targeting key mediators of the inflammatory response. Its mechanism of action involves the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling pathways.
Inhibition of COX-2 and iNOS
This compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that play a critical role in inflammation.[2][3] By downregulating these enzymes, this compound reduces the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), potent inflammatory mediators.[4][5][6][7]
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are also attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound inhibits the activation of NF-κB, thereby preventing the transcription of its target genes and suppressing the inflammatory cascade.
Aromatase Inhibition
Aromatase is a key enzyme in the biosynthesis of estrogens and is a significant target in the treatment of hormone-dependent cancers, such as breast cancer. Chrysin and its derivatives, including this compound, have been identified as potent inhibitors of aromatase.[10][11]
Quantitative Data: Aromatase Inhibition
| Compound | IC50 (µg/mL) |
| Chrysin | 1.1 |
| Apigenin | 0.9 |
| Hesperetin | 1.0 |
Note: This data highlights the potential of flavones like this compound as aromatase inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][13]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[12][13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
Cell culture dishes
-
Cell line of interest (e.g., macrophages or endothelial cells)
-
This compound
-
Inducing agent (e.g., LPS or TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat them with this compound for a specified time, followed by stimulation with an inducing agent to activate the NF-κB pathway.[15][16]
-
Lyse the cells and quantify the protein concentration.[15]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[16]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Aromatase Activity Assay
This protocol is used to determine the inhibitory effect of this compound on aromatase activity.
Materials:
-
Human recombinant aromatase (CYP19)
-
Aromatase assay buffer
-
NADPH-generating system
-
Fluorogenic substrate
-
This compound
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the aromatase enzyme, assay buffer, and NADPH-generating system.[17]
-
Add different concentrations of this compound to the reaction mixture and pre-incubate to allow for binding to the enzyme.[17]
-
Initiate the reaction by adding the fluorogenic substrate.[17]
-
Measure the fluorescence over time using a microplate reader.[17]
-
Calculate the rate of the reaction for each concentration of this compound and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A general experimental workflow for studying the bioactivity of this compound.
Caption: The intrinsic apoptosis pathway induced by this compound.
References
- 1. Role of caspases, Bax and Bcl-2 in chrysin-induced apoptosis in the A549 human lung adenocarcinoma epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and inhibition of PGE2 production of 6,8-disubstituted chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of NO and PGE2 in LPS-stimulated BV2 microglial cells by trans-isoferulic acid via suppression of PI3K/Akt-dependent NF-κB and activation of Nrf2-mediated HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of chrysin on estrogen biosynthesis by suppression of enzyme aromatase (CYP19): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of aromatase activity by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Targeting allosteric sites of human aromatase: a comprehensive in-silico and in-vitro workflow to find potential plant-based anti-breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
8-Prenylchrysin's Interaction with Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenylchrysin, a prenylated flavonoid, has garnered significant interest in the scientific community for its potential therapeutic properties. Its interaction with cellular membranes is a critical aspect of its mechanism of action, influencing its bioavailability, cellular uptake, and ultimately its biological activity. The addition of a prenyl group to the chrysin (B1683763) backbone significantly increases its lipophilicity, which is thought to enhance its ability to penetrate and interact with the lipid bilayer of cellular membranes[1]. This guide provides an in-depth technical overview of the current understanding of this compound's interaction with cellular membranes, drawing upon data from related flavonoids to infer its behavior. It also details the experimental methodologies crucial for advancing research in this area.
Core Concept: The Influence of Prenylation on Membrane Interaction
The fundamental difference between chrysin and this compound lies in the presence of a C5-isoprenoid chain attached to the A ring of the flavonoid structure. This prenyl group fundamentally alters the molecule's physicochemical properties, making it more lipophilic. This increased lipophilicity is a key determinant of its enhanced biological activities, as it facilitates greater penetration and interaction with the hydrophobic core of the cellular membrane[1].
Interaction with the Lipid Bilayer
While direct quantitative data for this compound is still emerging, studies on similar flavonoids provide a strong basis for understanding its interaction with the lipid bilayer. It is hypothesized that this compound, like other flavonoids, does not deeply penetrate the hydrophobic core but rather localizes at the lipid-water interface. This positioning allows it to interact with both the polar head groups and the acyl chains of the phospholipids.
Effects on Membrane Properties
The interaction of flavonoids with the lipid bilayer can induce significant changes in the physical properties of the membrane. These alterations can, in turn, affect membrane functions such as permeability, fluidity, and the activity of membrane-bound proteins.
Table 1: Postulated Effects of this compound on Cellular Membrane Properties (Inferred from Flavonoid Studies)
| Membrane Property | Expected Effect of this compound | Rationale/Supporting Evidence from Related Compounds |
| Membrane Fluidity | Increase | Chrysin and its copper complex have been shown to increase membrane fluidity in a dose-dependent manner[2]. The lipophilic prenyl group of this compound is expected to further enhance this effect by disrupting the ordered packing of lipid acyl chains. |
| Bilayer Thickness | Decrease | Studies on flavonoids like quercetin (B1663063) and rutin (B1680289) have demonstrated a decrease in bilayer thickness, suggesting that these molecules insert into the membrane and alter its structure[3]. |
| Membrane Permeability | Increase | Increased membrane fluidity and disruption of lipid packing are generally associated with an increase in membrane permeability to ions and small molecules. |
| Lipid Ordering | Decrease | By inserting into the lipid bilayer, this compound is expected to disrupt the tight packing of phospholipid acyl chains, leading to a decrease in lipid order. |
| Membrane Potential | Alteration | Changes in membrane permeability to ions can lead to alterations in the membrane potential, a critical factor in cellular signaling and function. |
Interaction with Membrane Proteins and Signaling Pathways
The cellular membrane is not merely a passive barrier but a dynamic hub of signaling activity, populated by a vast array of proteins. By altering the membrane's physical properties, this compound can indirectly modulate the function of these proteins. Furthermore, direct interactions between this compound and membrane proteins are also possible.
Lipid Rafts
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. They serve as organizing centers for signaling molecules. It is plausible that the lipophilic nature of this compound could lead to its partitioning into these lipid-rich domains, potentially modulating the signaling pathways that are concentrated there.
Signaling Pathways
While specific signaling pathways directly modulated by this compound at the membrane level are yet to be fully elucidated, flavonoids are known to influence several key pathways. For instance, chrysin has been shown to affect pathways related to inflammation and apoptosis. The interaction of this compound with the membrane could be a crucial first step in initiating these signaling cascades.
Experimental Protocols
To further elucidate the interaction of this compound with cellular membranes, a variety of biophysical techniques can be employed. Below are detailed methodologies for key experiments.
Liposome (B1194612) Preparation and Characterization
Objective: To create model membrane systems (liposomes) for studying the interaction with this compound.
Methodology:
-
Lipid Film Hydration:
-
A desired lipid composition (e.g., POPC, DPPC, or a mixture mimicking a specific cell membrane) is dissolved in a suitable organic solvent (e.g., chloroform/methanol).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
The film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film is hydrated with an aqueous buffer (e.g., PBS, Tris-HCl) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Alternatively, sonication can be used to produce small unilamellar vesicles (SUVs).
-
-
Characterization:
-
The size distribution and zeta potential of the prepared liposomes are determined using Dynamic Light Scattering (DLS).
-
Fluorescence Anisotropy to Measure Membrane Fluidity
Objective: To quantify the effect of this compound on the fluidity of lipid bilayers.
Methodology:
-
Probe Incorporation:
-
A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the liposome suspension. DPH partitions into the hydrophobic core of the lipid bilayer.
-
-
Incubation:
-
The liposome-DPH mixture is incubated with varying concentrations of this compound.
-
-
Fluorescence Measurement:
-
Steady-state fluorescence anisotropy is measured using a spectrofluorometer equipped with polarizers.
-
The sample is excited with vertically polarized light, and both vertical and horizontal components of the emitted fluorescence are measured.
-
-
Anisotropy Calculation:
-
The fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with vertical and horizontal polarization, respectively, and G is the grating correction factor.
-
A decrease in anisotropy indicates an increase in membrane fluidity.
-
Differential Scanning Calorimetry (DSC)
Objective: To study the effect of this compound on the phase transition behavior of lipid bilayers.
Methodology:
-
Sample Preparation:
-
Liposomes (typically MLVs) are prepared with and without this compound at various molar ratios.
-
-
DSC Measurement:
-
The liposome suspension is placed in a DSC sample pan, and an equal volume of buffer is placed in the reference pan.
-
The samples are heated and cooled at a constant rate over a defined temperature range that encompasses the lipid's phase transition temperature (Tm).
-
-
Data Analysis:
-
The thermogram (heat flow versus temperature) is analyzed to determine the Tm and the enthalpy of the phase transition (ΔH).
-
A shift in Tm or a change in the shape and width of the transition peak indicates an interaction of this compound with the lipid bilayer.
-
Small-Angle X-ray Scattering (SAXS)
Objective: To determine the effect of this compound on the structural parameters of the lipid bilayer, such as thickness.
Methodology:
-
Sample Preparation:
-
Oriented lipid multilayers or liposome suspensions containing this compound are prepared.
-
-
SAXS Measurement:
-
The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected at small angles.
-
-
Data Analysis:
-
The scattering pattern provides information about the lamellar repeat distance (d-spacing) of the lipid bilayers.
-
Electron density profiles can be reconstructed from the scattering data to determine the bilayer thickness.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound's interaction with cellular membranes is a key aspect of its biological activity. Its increased lipophilicity, conferred by the prenyl group, likely enhances its ability to partition into and modulate the properties of the lipid bilayer. While studies on related flavonoids provide a valuable framework for understanding these interactions, direct experimental investigation of this compound is crucial. Future research should focus on obtaining quantitative data on its effects on membrane fluidity, thickness, and lipid ordering using the techniques outlined in this guide. Furthermore, exploring its interactions with specific membrane proteins and its influence on lipid raft dynamics will provide a more complete picture of its mechanism of action and pave the way for its potential therapeutic applications.
References
- 1. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations on membrane perturbation by chrysin and its copper complex using self-assembled lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Modeling of Flavonoid-Biomembrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 8-Prenylchrysin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenylchrysin (B108176), a prenylated derivative of the naturally occurring flavonoid chrysin, has emerged as a compound of interest in oncological research. Its structural modification, the addition of a prenyl group, has been suggested to enhance its biological activity compared to the parent compound. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, detailing its effects on cancer cell lines, the underlying molecular mechanisms, and standardized protocols for its evaluation. While research specifically on this compound is still developing, this guide incorporates established methodologies and findings from studies on the closely related compound, chrysin, to provide a robust framework for investigation.
Data Presentation: Cytotoxicity of this compound and Chrysin
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and its parent compound, chrysin, across various cancer cell lines. It is important to note that data specifically for this compound is limited, and further research is required to establish a comprehensive cytotoxic profile.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| This compound | MCF-7 | Breast Cancer | High Potency (Specific value not cited) | [1] |
| Chrysin | U937 | Leukemia | 16 | [2] |
| Chrysin | KYSE-510 | Esophageal Squamous Carcinoma | 63 | [2] |
| Chrysin | SGC-7901 | Gastric Carcinoma | 40.56 | [2] |
| Chrysin | A549 | Lung Adenocarcinoma | 49.2 (48h), 38.7 (72h) | [3] |
| 5,7-dihydroxy-8-nitrochrysin | SGC-7901 | Gastric Carcinoma | 4.14 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling proteins involved in apoptosis and cell survival.
Materials:
-
This compound
-
Cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for the preliminary cytotoxicity screening of this compound.
Signaling Pathway of this compound Induced Apoptosis
Research indicates that this compound induces apoptosis in cancer cells, such as the MCF-7 breast cancer cell line, through the activation of caspases and the modulation of the Bcl-2 family of proteins. The following diagram illustrates the proposed intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway induced by this compound.
PI3K/Akt and MAPK/ERK Signaling Pathways
Chrysin, the parent compound of this compound, has been shown to modulate key cell survival and proliferation pathways, including the PI3K/Akt and MAPK/ERK pathways. It is plausible that this compound exerts similar effects.
Caption: Potential inhibitory effects of this compound on PI3K/Akt and MAPK/ERK pathways.
Conclusion
The preliminary screening of this compound indicates its potential as a cytotoxic agent against cancer cells, likely acting through the induction of apoptosis via the intrinsic pathway. The modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK may also contribute to its anticancer effects. This guide provides a foundational framework for researchers to further investigate the cytotoxic properties and mechanisms of action of this compound. It is imperative that future studies focus on generating comprehensive, quantitative data, including IC50 values across a broader range of cancer cell lines, and elucidating the specific molecular targets of this promising compound. The detailed protocols provided herein offer a standardized approach to facilitate such investigations.
References
The Structural Dance of a Promising Flavonoid: An In-depth Guide to the Structure-Activity Relationship of 8-Prenylchrysin
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 8-prenylchrysin (B108176). This document synthesizes quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways influenced by this potent natural compound.
This compound, a flavonoid distinguished by a prenyl group at the C8 position of the chrysin (B1683763) backbone, has emerged as a molecule of significant interest in medicinal chemistry. Its diverse pharmacological profile, encompassing anticancer, anti-inflammatory, and neuroprotective properties, is intrinsically linked to its unique structural features.[1] Understanding the relationship between its chemical structure and biological activity is paramount for the rational design of novel, more effective therapeutic agents. This guide delves into the core of this compound's SAR, offering a foundational resource for its further exploration and development.
Deciphering the Activity: Quantitative Insights
The biological efficacy of this compound and its derivatives is most clearly understood through quantitative analysis of their inhibitory and cytotoxic effects. The following tables summarize key data from various studies, providing a comparative overview of their potency.
Anticancer Activity
The anticancer properties of this compound and its analogs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Chrysin | Liver Cancer Cells | 74.97 | [2] |
| Long-chain chrysin derivative (10) | Liver Cancer Cells | 14.79 | [2] |
| Chrysin Derivative 8 | MGC-803 | 23.83 | [3] |
| Chrysin Derivative 8 | MFC | 27.34 | [3] |
| Chrysin Derivative 8 | MCF-7 | 40.47 | [3] |
| Chrysin Derivative 8 | HepG2 | 35.73 | [3] |
| Chrysin Derivative 15 | MCF-7 (Breast Cancer) | 0.03 | [4] |
| Chrysin Derivative 15 | HCT-15 (Colon Cancer) | 0.06 | [4] |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its derivatives are often assessed by their ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and the production of prostaglandins.
| Compound | Assay | IC50 (µM) | Reference |
| Chrysin | COX-2 Inhibition | 18.48 | [5] |
| Chrysin Derivative 1a | COX-2 Inhibition | 9.63 | [5] |
| Chrysin Derivative 8 | COX-2 Inhibition | 6.76 | [5] |
| 5,7-dihydroxy-8-(pyridine-4yl)flavone (C-721) | COX-2 mediated PGE₂ production | 6.2 | [6] |
| 5,7-dihydroxy-8-(pyridine-4yl)flavone (C-721) | iNOS-mediated NO production | 22.6 | [6] |
| Chrysin | PGE₂ production | 25.5 | [7] |
The "How-To": Key Experimental Protocols
Reproducibility and standardization are the cornerstones of scientific advancement. This section provides detailed methodologies for key experiments frequently cited in the study of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Aspirate the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[8]
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of this compound's anticancer activity, it is used to investigate the modulation of apoptosis-related proteins.[12]
-
Protein Extraction: Lyse treated and untreated cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.[12]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory process.[13]
-
Enzyme Preparation: Prepare a reaction mixture containing the COX-1 or COX-2 enzyme in a suitable buffer.[14]
-
Inhibitor Incubation: Add the test compound (e.g., this compound) at various concentrations to the enzyme mixture and incubate for a defined period to allow for binding.[14]
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[14]
-
Reaction Termination: Stop the reaction after a specific time by adding a stopping solution (e.g., hydrochloric acid).[13]
-
Product Quantification: Measure the amount of prostaglandin (B15479496) E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13] The reduction in PGE2 levels compared to the control indicates the inhibitory activity of the compound.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better comprehend the complex biological processes influenced by this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Anticancer Activity Experimental Workflow
Intrinsic Apoptosis Pathway
Anti-inflammatory NF-κB Pathway
References
- 1. This compound (34125-75-2) for sale [vulcanchem.com]
- 2. Synthesis of chrysin derivatives and screening of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Anti-inflammatory Potential of Novel Chrysin Derivatives through Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New synthetic anti-inflammatory chrysin analog, 5,7-dihydroxy-8-(pyridine-4yl)flavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Discovery and Characterization of Novel 8-Prenylchrysin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in high concentrations in propolis, honey, and various plants.[1][2] Structurally, it consists of two phenyl rings (A and B) and a heterocyclic C ring, with hydroxyl groups at the 5 and 7 positions of the A ring.[3] This configuration imparts a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3][4] However, the therapeutic potential of chrysin is often limited by its poor aqueous solubility and low bioavailability.
To overcome these limitations, significant research has focused on the synthesis of chrysin derivatives with improved pharmacological profiles. One particularly promising modification is the introduction of a prenyl group at the C8 position of the flavanone (B1672756) scaffold. This modification has been shown to be a critical determinant of biological activity, significantly enhancing the estrogenic and, in many cases, the anti-inflammatory properties of the parent compounds. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel 8-prenylchrysin (B108176) analogs, with a focus on their potential as therapeutic agents.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various established methods in flavonoid chemistry. A general approach involves the protection of hydroxyl groups, followed by prenylation and deprotection.
A plausible synthetic route, adapted from general flavonoid synthesis, is as follows:
-
Protection of Hydroxyl Groups: The 7-hydroxyl group of the chrysin backbone is more reactive and can be selectively protected using a suitable protecting group, such as a benzyl (B1604629) group. The 5-hydroxyl group is chelated to the carbonyl group, making it less reactive.
-
Prenylation: The protected chrysin is then reacted with a prenylating agent, such as prenyl bromide, in the presence of a base to introduce the prenyl group at the 8-position.
-
Deprotection: The protecting group is subsequently removed to yield the this compound analog.
Further modifications can be made to the prenyl group or the chrysin backbone to create a library of novel analogs for structure-activity relationship (SAR) studies.
Biological Characterization
The biological activities of novel this compound analogs are typically evaluated through a series of in vitro and in vivo assays. Key areas of investigation include their anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory effects of these analogs are often assessed by their ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). For instance, the chrysin analog 5,7-dihydroxy-8-(pyridine-4yl)flavone has been shown to potently inhibit PGE₂ and NO production in LPS-treated RAW cells.
Antioxidant Activity
The antioxidant potential of this compound analogs can be linked to their ability to modulate cellular antioxidant pathways, such as the Keap1/Nrf2/HO-1 pathway. Activation of the Nrf2 transcription factor leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress. The evaluation of this pathway often involves determining the expression levels of Nrf2 and HO-1 in cells treated with the compounds.
Anticancer Activity
The anticancer effects of chrysin derivatives are evaluated against various human cancer cell lines. Assays to determine the half-maximal inhibitory concentration (IC50) are commonly used to quantify the cytotoxic effects of these compounds. For example, certain chrysin-de-allyl PAC-1 hybrid analogs have shown potent antiproliferative activities against triple-negative breast cancer cells.
Data Presentation
The following tables summarize the biological activities of various chrysin derivatives, providing a comparative overview of their potency.
Table 1: Anti-inflammatory Activity of Chrysin Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 5,7-dihydroxy-8-(pyridine-4yl)flavone | RAW 264.7 | PGE₂ Production | Potent Inhibition | |
| 5,7-dihydroxy-8-(pyridine-4yl)flavone | RAW 264.7 | NO Production | Potent Inhibition | |
| Chrysin-α-lipoic acid derivative (4b) | HT-29 | Monocyte Adhesion | 4.71 |
Table 2: Anticancer Activity of Chrysin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Chrysin-amino acid derivative (7c) | MGC-803 | 3.78 | |
| Chrysin-de-allyl PAC-1 hybrid (7a) | MDA-MB-231 | 5.98 | |
| Chrysin-de-allyl PAC-1 hybrid (7b) | MDA-MB-231 | 9.40 | |
| Porphyrin-chrysin derivative (8) | HeLa | 6.26 | |
| Porphyrin-chrysin derivative (8) | A549 | 23.37 |
Experimental Protocols
General Synthesis of 7-O-Substituted Chrysin Derivatives
This protocol is adapted from the synthesis of chrysin derivatives containing α-lipoic acid.
-
Reaction Setup: Chrysin (1 mmol) is added to a stirred mixture of the desired side chain with a leaving group (e.g., tert-butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate, 1.05 mmol), K₂CO₃ (2 mmol), and KI (0.1 mmol) in acetone (B3395972) (20 mL).
-
Reflux: The reaction mixture is stirred and refluxed at 65°C for 16 hours.
-
Workup: After cooling to room temperature, the mixture is worked up to isolate the intermediate product.
-
Deprotection (if necessary): The intermediate is dissolved in dichloromethane (B109758) (5 mL) and treated with trifluoroacetic acid (2.5 mL). The mixture is stirred for 6 hours at room temperature.
-
Neutralization and Extraction: The reaction is neutralized with saturated aqueous sodium bicarbonate and extracted three times with dichloromethane (30 mL each).
-
Purification: The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous Na₂SO₄, and evaporated to yield the final product.
Nitric Oxide (NO) Production Assay
This protocol is based on the methodology for assessing the anti-inflammatory properties of 8-prenylflavanones.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the this compound analogs for 1 hour.
-
Inflammatory Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.
Mandatory Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols for 8-Prenylchrysin Synthesis and Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-Prenylchrysin, a prenylated flavonoid derived from chrysin (B1683763), has garnered significant interest in the scientific community due to its diverse pharmacological activities. The addition of a prenyl group to the chrysin scaffold enhances its lipophilicity, which can lead to improved bioavailability and bioactivity.[1] This document provides detailed protocols for the synthesis of this compound and subsequent derivatization strategies aimed at exploring its therapeutic potential. The methodologies outlined are based on established principles of organic synthesis and flavonoid chemistry.
Part 1: Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic substitution of chrysin with a prenylating agent, such as prenyl bromide, in the presence of a base.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Chrysin (5,7-dihydroxyflavone)
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve chrysin (1.0 eq) in anhydrous DMF. Add anhydrous potassium carbonate (2.5 eq).
-
Addition of Prenylating Agent: To the stirred suspension, add prenyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the product can be visualized under UV light.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and acidify with 1M HCl to pH 3-4.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3] Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc and gradually increasing the polarity). Collect the fractions containing the desired product (as identified by TLC).
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Determine the yield and characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Expected Yield: The yield of this compound can vary, but yields in the range of 40-60% have been reported for similar prenylation reactions.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Part 2: Derivatization of this compound
Derivatization of this compound at the hydroxyl groups can be performed to modulate its physicochemical properties and biological activity. Common derivatization strategies include etherification and esterification.
Protocol 1: Etherification of this compound (O-alkylation)
This protocol describes the synthesis of an ether derivative at the 7-hydroxyl group, which is generally more reactive than the 5-hydroxyl group due to intramolecular hydrogen bonding of the latter with the carbonyl group.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972) or DMF, anhydrous
-
Standard work-up and purification reagents as in Part 1.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask. Add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkyl Halide: Add the desired alkyl halide (1.1 eq) to the mixture.
-
Reaction: Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in the synthesis of this compound (Part 1, steps 4-9).
Protocol 2: Esterification of this compound
This protocol outlines the formation of an ester derivative.
Materials:
-
This compound
-
Acid chloride or carboxylic acid
-
Pyridine (B92270) or a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine)
-
Dichloromethane (DCM), anhydrous
-
Standard work-up and purification reagents as in Part 1.
Procedure (using acid chloride):
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0°C.
-
Addition of Reagents: Add pyridine (1.5 eq) followed by the dropwise addition of the acid chloride (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
General Derivatization Workflow
Caption: General derivatization strategies for this compound.
Part 3: Quantitative Data
Quantitative data for this compound and its specific derivatives is limited in the publicly available literature. The following tables summarize reported biological activities for chrysin and some of its derivatives to provide a reference for the potential activities of this compound derivatives.
Table 1: Anticancer Activity of Chrysin Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Chrysin-de-allyl PAC-1 hybrid (7a) | MDA-MB-231 (Breast) | Antiproliferative | 5.98 | [4] |
| Chrysin-de-allyl PAC-1 hybrid (7b) | MDA-MB-231 (Breast) | Antiproliferative | 9.40 | [4] |
| 1,2,3-Triazole derivative (13) | PC-3 (Prostate) | Anticancer | 10.8 | |
| 1,2,3-Triazole derivative (13) | MCF-7 (Breast) | Anticancer | 20.5 | |
| Ether derivative (12) | A549 (Lung) | Anticancer | 7.99 | |
| Ether derivative (12) | HCT-116 (Colon) | Anticancer | 8.99 |
Table 2: Anti-inflammatory Activity of Chrysin Derivatives
| Compound | Assay | Activity | IC₅₀ (µM) | Reference |
| 5,7-dihydroxy-8-(pyridine-4yl)flavone | PGE₂ production (LPS-treated RAW 264.7) | Anti-inflammatory | 6.2 | |
| 5,7-dihydroxy-8-(pyridine-4yl)flavone | NO production (LPS-treated RAW 264.7) | Anti-inflammatory | 22.6 | |
| Chrysin | PGE₂ production (LPS-induced human whole blood) | Anti-inflammatory | 25.5 |
Part 4: Signaling Pathways
This compound and its derivatives are known to exert their biological effects through the modulation of various signaling pathways. One of the key pathways associated with the antioxidant and anti-inflammatory effects of flavonoids is the Keap1/Nrf2/HO-1 pathway.
Keap1/Nrf2/HO-1 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like certain flavonoids, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of cytoprotective enzymes, including Heme Oxygenase-1 (HO-1).
Diagram of the Keap1/Nrf2/HO-1 Signaling Pathway
Caption: The Keap1/Nrf2/HO-1 signaling pathway.
References
Application Note: Quantification of 8-Prenylchrysin in Biological Samples using HPLC-MS/MS
Introduction
8-Prenylchrysin is a prenylated flavonoid derived from chrysin (B1683763), a natural compound found in honey, propolis, and various plants. The addition of a prenyl group can significantly enhance the biological activity of flavonoids. This compound has garnered interest for its potential pharmacological properties, including anticancer and neuroprotective effects. Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and preclinical development.
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in biological samples such as plasma and serum.
Principle of the Method
This method employs HPLC to chromatographically separate this compound from endogenous matrix components. Following separation, the analyte is ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM is achieved by monitoring a specific precursor-to-product ion transition, ensuring accurate quantification and high sensitivity.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for plasma and serum samples.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.
-
Spike Internal Standard (IS): To a 100 µL aliquot of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Chrysin-d5, 1 µg/mL).
-
Vortex: Vortex the sample for 10 seconds.
-
Add Extraction Solvent: Add 500 µL of diethyl ether (or ethyl acetate).
-
Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer Supernatant: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any insoluble debris.
-
Injection: Transfer the supernatant to an HPLC vial with an insert and inject 5 µL into the HPLC-MS/MS system.
HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A UHPLC or standard HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 30% B; 1-5 min: 30% to 90% B; 5-6 min: 90% B; 6-6.1 min: 90% to 30% B; 6.1-8 min: 30% B |
Table 2: Mass Spectrometry Parameters (Predicted)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 323.1 | 267.1 | 150 | 25 |
| This compound (confirming) | 323.1 | 153.0 | 150 | 35 |
| Chrysin-d5 (IS) | 258.1 | 158.1 | 150 | 30 |
Note: The molecular weight of this compound is 322.4 g/mol . The precursor ion [M+H]⁺ is m/z 323.1. The primary product ion (267.1) corresponds to the characteristic loss of a C4H8 (56 Da) fragment from the prenyl group. The secondary ion (153.0) is a common fragment from the flavonoid backbone.
Quantitative Data (Illustrative)
The following tables summarize the expected performance characteristics of the method, based on validated assays for structurally similar compounds like chrysin and 8-prenylnaringenin (B1664708).[1][2]
Table 3: Calibration Curve and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | Rat Plasma | 0.1 - 50 | 0.1 | > 0.995 |
| This compound | Human Serum | 0.5 - 75 | 0.5 | > 0.995 |
Table 4: Precision and Accuracy (n=6)
| Matrix | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Rat Plasma | 0.2 (LQC) | < 15% | < 15% | ± 15% |
| 2.0 (MQC) | < 15% | < 15% | ± 15% | |
| 40.0 (HQC) | < 15% | < 15% | ± 15% |
Table 5: Recovery and Matrix Effect
| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Rat Plasma | 80 - 90% | 95 - 105% |
Visualizations
References
- 1. Enantiospecific analysis of 8-prenylnaringenin in biological fluids by liquid-chromatography-electrospray ionization mass spectrometry: application to preclinical pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 8-Prenylchrysin's Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenylchrysin, a prenylated flavonoid derived from chrysin (B1683763), has emerged as a compound of interest for its potential therapeutic properties, including anti-inflammatory effects. The addition of a prenyl group to the chrysin backbone can enhance its lipophilicity, potentially leading to improved bioavailability and interaction with cellular targets. These application notes provide a comprehensive guide to the protocols and methodologies for assessing the anti-inflammatory activity of this compound, both in vitro and in vivo. The described protocols are based on established methods for evaluating anti-inflammatory compounds and are tailored to investigate the mechanisms through which this compound may exert its effects, including the modulation of key signaling pathways such as NF-κB, MAPKs, and Nrf2.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols. While specific IC50 values for this compound are still emerging in the literature, the data from closely related chrysin derivatives and other prenylated flavonoids provide a strong indication of its potential potency.
Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay | Cell Line | IC50 Value (µM) | Key Findings |
| This compound (Compound 8) | IL-6, TNF-α, PGE2 Production (LPS-induced) | RAW 264.7 | Data not yet quantified in literature, but showed significant inhibition | Acts via inhibition of COX-2 |
| Chrysin | PGE2 Production (LPS-induced) | Human Whole Blood | 25.5 | Moderate inhibition |
| 5,7-dihydroxy-8-(pyridine-4-yl)flavone (C-721; a chrysin analog) | PGE2 Production (LPS-induced) | RAW 264.7 | 6.2 | Potent inhibition |
| 5,7-dihydroxy-8-(pyridine-4-yl)flavone (C-721; a chrysin analog) | NO Production (LPS-induced) | RAW 264.7 | 22.6 | Potent inhibition |
| 8-Prenyl quercetin (B1663063) | NO, PGE2, and Cytokine Production (LPS-induced) | RAW 264.7 | Stronger inhibition than parent quercetin | Targets SEK1-JNK1/2 and MEK1-ERK1/2 pathways[1] |
| 8-Prenylapigenin | NO, PGE2, and TNF-α Production (LPS-induced) | RAW 264.7 | IC50 > 30 µM (for cytotoxicity) | Inhibits NF-κB activation and ROS accumulation |
Table 2: In Vivo Anti-inflammatory Activity of Chrysin Analogs
| Compound | Animal Model | Dosage | Route of Administration | % Inhibition of Edema |
| 5,7-dihydroxy-8-(pyridine-4-yl)flavone (C-721) | Carrageenan-induced paw edema in mice | 10-100 mg/kg | Oral & Intraperitoneal | 25.2% - 44.3%[2] |
| Chrysin | Complete Freund's Adjuvant-induced arthritis in rats | 50-100 mg/kg | Not specified | Significant reduction in arthritic score |
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity
1. Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Subculture cells every 2-3 days to maintain exponential growth.
2. Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory effects.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration.
-
4. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described for the Griess assay.
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Generate a standard curve for each cytokine and determine the concentration in the samples.
-
5. Western Blot Analysis for Signaling Pathways (NF-κB and MAPKs)
-
Principle: To elucidate the mechanism of action, investigate the effect of this compound on the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Cell Lysis: After treatment with this compound and LPS for a shorter duration (e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK).
-
Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
6. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Principle: To measure the effect of this compound on the mRNA expression of pro-inflammatory genes.
-
Procedure:
-
RNA Extraction: Treat RAW 264.7 cells with this compound and LPS for a suitable time (e.g., 4-6 hours). Extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes such as Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il6, and Il1b. Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
-
In Vivo Assessment of Anti-inflammatory Activity
1. Carrageenan-Induced Paw Edema in Rodents
-
Principle: A widely used and reproducible model of acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) or mice.
-
Procedure:
-
Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin (B1671933) or diclofenac), and this compound treated groups at various doses.
-
Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Caption: Activation of the Nrf2 pathway by this compound.
References
Application Notes and Protocols for 8-Prenylchrysin in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenylchrysin is a prenylated flavonoid derivative of chrysin (B1683763), a naturally occurring flavone (B191248) found in honey, propolis, and some plants. While chrysin itself has been extensively studied for its anti-cancer properties, specific research on this compound is still emerging. This document provides an overview of the current understanding of this compound's application in cancer research, drawing from available data and extrapolating from the known activities of chrysin and the influence of prenylation. The addition of a prenyl group to the chrysin backbone is known to increase lipophilicity, which may enhance cell membrane penetration and potentially increase its anticancer and anti-inflammatory activity.[1][2]
These notes summarize the potential mechanisms of action, offer detailed protocols for in vitro evaluation, and present hypothesized signaling pathways based on current knowledge of related compounds.
Quantitative Data Summary
Direct quantitative data for the anti-cancer effects of this compound is limited in publicly available research. The following table summarizes the known qualitative effects and provides a framework for the types of quantitative data that should be generated in future studies. For context, representative IC50 values for the parent compound, chrysin, are included.
| Parameter | This compound (Hypothesized/Reported Effects) | Chrysin (Reference Data) | Cancer Model |
| Cytotoxicity (IC50) | Exhibits selective cytotoxicity.[3] Quantitative values are not yet widely published. | 63 µM[4] | KYSE-510 (Esophageal) |
| 20.51 ± 1.27 μM[5] | A549 (Lung) | ||
| 80 µg/mL (~281 µM)[6] | CT26 (Colon) | ||
| Apoptosis Induction | Induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.[3] | Induces apoptosis via intrinsic pathway.[4][6] | MCF-7 (Breast), Various |
| Cell Cycle Arrest | Likely induces cell cycle arrest (extrapolated from chrysin). | Induces G2/M phase arrest.[1] | HeLa (Cervical) |
| Target Inhibition | Inhibits Estrogen Receptor-alpha (ERα) mediated cell growth.[3] | Inhibits aromatase, an enzyme in estrogen biosynthesis.[7] | Hormone-dependent cancers |
| Inhibits P-glycoprotein (P-gp), a multidrug resistance pump.[3] | Reverses multidrug resistance. | Drug-resistant cancer cells |
Key Mechanisms of Action
Based on preliminary data and the known functions of chrysin, this compound is suggested to exert its anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: this compound is reported to trigger programmed cell death in cancer cells. This is thought to occur through the activation of caspases, key executioner enzymes in the apoptotic cascade, and by modulating the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.[3]
-
Inhibition of Hormone-Related Pathways: The compound has been shown to inhibit cell growth mediated by estrogen receptor-alpha (ERα).[3] This suggests a potential therapeutic application in hormone-dependent cancers, such as certain types of breast cancer.
-
Reversal of Multidrug Resistance: this compound has been identified as an inhibitor of P-glycoprotein (P-gp).[3] P-gp is a transmembrane pump that actively removes chemotherapeutic drugs from cancer cells, leading to multidrug resistance. By inhibiting P-gp, this compound could potentially be used in combination with conventional chemotherapy to enhance its efficacy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound in vitro. These protocols are standard methods used for flavonoids and are directly applicable.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[8][9]
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis/necrosis.
-
Protocol 3: Western Blot Analysis for Signaling Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and other signaling pathways (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt).
Materials:
-
Cancer cell line
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described for the apoptosis assay.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.
Caption: Experimental workflow for assessing the anticancer effects of this compound.
Disclaimer: The information provided on this compound is based on limited available data and extrapolations from related compounds. The protocols are standard methodologies and should be optimized for specific cell lines and experimental conditions. Further primary research is required to fully elucidate the mechanisms and efficacy of this compound in cancer therapy.
References
- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of chrysin on estrogen biosynthesis by suppression of enzyme aromatase (CYP19): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8-Prenylchrysin Large-Scale Synthesis
Welcome to the technical support center for the large-scale synthesis of 8-Prenylchrysin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
The large-scale synthesis of this compound presents several challenges that can impact yield, purity, and overall process efficiency. Key issues include:
-
Low Regioselectivity: Direct prenylation of chrysin (B1683763) often results in a mixture of 8-prenyl and 6-prenyl isomers, with the desired 8-prenyl isomer being the minor product in many cases.
-
Byproduct Formation: Undesired side reactions, such as O-prenylation and the formation of complex mixtures, are common, complicating the purification process.[1]
-
Multi-Step Procedures: Achieving high selectivity and yield often necessitates multi-step synthetic routes involving protection and deprotection of hydroxyl groups, which can be costly and time-consuming.[2]
-
Harsh Reaction Conditions: Some synthetic methods require high temperatures, strong bases, or expensive catalysts, which may not be economically viable or safe for large-scale production.
-
Purification Difficulties: Separating this compound from its isomers and other byproducts is often challenging due to their similar physical and chemical properties.
-
Scalability and Reproducibility: Reaction conditions optimized on a small scale may not be directly transferable to a larger scale, leading to decreased yields and inconsistent results.[3]
Q2: What are the common synthetic routes for this compound?
Several synthetic strategies have been explored, each with its own set of advantages and disadvantages. The most common approaches include:
-
Direct C-Prenylation of Chrysin: This is the most straightforward method but often suffers from low yield and poor regioselectivity.
-
Claisen-Cope Rearrangement: This involves the O-prenylation of chrysin followed by a thermal or catalyzed rearrangement to achieve C-prenylation. This method can offer better regioselectivity.
-
Demethylation of Prenylated Precursors: This approach starts from a readily available methylated and prenylated natural product, followed by a demethylation step.[1][2]
Below is a generalized workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound Isomer
Question: My reaction produces a low yield of this compound and a significant amount of the 6-prenyl isomer. How can I improve the regioselectivity?
Answer: Improving the regioselectivity towards the 8-position is a critical challenge. Consider the following troubleshooting steps:
-
Catalyst Selection: The use of specific catalysts can influence the outcome of the reaction. For instance, in related flavonoid syntheses, europium(III)-catalyzed Claisen-Cope rearrangement has been shown to be effective.[2]
-
Solvent Effects: The polarity of the solvent can affect the transition state of the rearrangement reaction. Experiment with a range of solvents to find the optimal conditions.
-
Temperature Control: The reaction temperature can significantly impact the product distribution. A systematic study of the temperature profile of your reaction is recommended.
-
Protecting Groups: The use of bulky protecting groups on the hydroxyl moieties of chrysin can sterically hinder the 6-position, thereby favoring prenylation at the 8-position.
The following diagram illustrates a decision-making process for troubleshooting low yield and regioselectivity.
Issue 2: Formation of Multiple Byproducts and Purification Challenges
Question: My crude product is a complex mixture, and I am struggling to isolate pure this compound. What can I do?
Answer: The formation of byproducts is a common issue, especially in demethylation and direct alkylation routes.[1] Here are some strategies to mitigate this problem:
-
Reaction Condition Optimization: The use of Design of Experiments (DoE) can help in optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry to minimize byproduct formation. Microwave-assisted synthesis has been shown to improve yields and reduce byproducts in similar reactions.[1]
-
Alternative Synthetic Routes: If direct prenylation is problematic, consider a route that involves the synthesis of a prenylated intermediate that can be subsequently converted to the chrysin backbone.
-
Advanced Purification Techniques:
-
Chromatography: Beyond standard column chromatography, consider using preparative HPLC or counter-current chromatography for better separation of isomers.
-
Crystallization: Explore different solvent systems to induce selective crystallization of the desired 8-prenyl isomer.
-
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours | Minutes[1] |
| Temperature | Often higher with less control | Precise temperature control[1] |
| Yield | Variable, often lower | Can be significantly higher[1] |
| Byproducts | More prevalent | Reduced formation[1] |
Issue 3: Poor Reproducibility upon Scale-Up
Question: The reaction worked well on a 1g scale, but the yield dropped significantly when I scaled up to 100g. Why is this happening and how can I fix it?
Answer: Scale-up challenges are common in chemical synthesis and can be attributed to several factors.[3]
-
Mass and Heat Transfer: In larger reactors, inefficient mixing and heat transfer can lead to localized temperature gradients and concentration differences, resulting in increased side reactions. Ensure your reactor is equipped with adequate agitation and temperature control systems.
-
Reagent Addition: The rate of reagent addition can become critical on a larger scale. A slow, controlled addition of reagents is often necessary to maintain optimal reaction conditions.
-
Work-up Procedure: Extraction and purification procedures may need to be adapted for larger volumes. Phase separation can be slower, and chromatographic purification may become less efficient.
| Scale | Yield | Key Considerations |
| Lab Scale (e.g., 1-5 g) | Often higher and reproducible in a controlled setting. | Ideal mixing and heat transfer. |
| Pilot/Large Scale (e.g., >100 g) | Can drop significantly without optimization.[3] | Mass/heat transfer limitations, reagent addition rate, modified work-up. |
Experimental Protocols
While a specific protocol for this compound large-scale synthesis is not detailed in the provided search results, a general methodology based on the synthesis of the related compound 8-prenylnaringenin (B1664708) via demethylation of a precursor is outlined below. This can serve as a template for developing a process for this compound.
Microwave-Assisted Demethylation of a Prenylated Methoxyflavonoid (General Protocol)
-
Reactant Preparation: In a suitable microwave reactor vessel, combine the methoxy-prenyl-flavonoid precursor, a demethylating agent (e.g., lithium chloride), and a high-boiling point solvent (e.g., dimethylformamide).
-
Reaction Conditions: Seal the vessel and subject it to microwave irradiation. Optimized conditions for a similar reaction were found to be a temperature of 198 °C for 9 minutes with 55 equivalents of lithium chloride.[1]
-
Quenching and Extraction: After cooling, the reaction mixture is typically quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or other suitable methods to isolate the desired 8-prenylated flavonoid.
References
Technical Support Center: 8-Prenylchrysin Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Prenylchrysin (B108176). The information provided is aimed at addressing common challenges related to the compound's limited solubility and potential instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, potential reactions may involve its hydroxyl groups and the prenyl side chain.[1] These can include oxidation of the hydroxyl groups to form quinones and hydrogenation of the prenyl group.[1] Studies on similar flavonoids suggest that enzymatic degradation can also occur. For instance, a study on the C-8 hydroxylation products of flavonoids, including chrysin (B1683763), indicated potential for degradation over time in biological systems.
Q3: What formulation strategies can be used to improve the solubility and bioavailability of this compound?
Based on studies of the parent compound chrysin, several formulation strategies can be explored to enhance the solubility and bioavailability of this compound. These include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix in an amorphous state can improve its dissolution rate.[2][3][5]
-
Nanoformulations: Techniques such as nanoemulsions and polymeric nanoparticles can be employed to increase the surface area and improve the dissolution of lipophilic compounds like this compound.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Problem: Difficulty in dissolving this compound in aqueous buffers for in vitro assays or formulation development.
Possible Solutions:
-
Co-solvents: For initial experimental work, the use of a co-solvent system can be a viable approach. It is crucial to select a biocompatible co-solvent and to determine the final concentration that does not interfere with the experimental model.
-
Formulation Approaches: For more advanced applications, consider the formulation strategies detailed in the experimental protocols section below. These methods, while developed for chrysin, provide a strong starting point for this compound.
Issue 2: Potential Instability of this compound in Solution
Problem: Loss of this compound activity or concentration over time in prepared solutions.
Possible Solutions:
-
pH and Buffer Selection: Evaluate the stability of this compound in different buffers and at various pH levels to identify optimal conditions. Flavonoids can be susceptible to pH-dependent degradation.
-
Protection from Light and Oxygen: Store stock solutions and experimental samples protected from light and consider de-gassing buffers to minimize oxidation, as the hydroxyl groups of flavonoids can be prone to oxidative degradation.[1]
-
Use of Antioxidants: The inclusion of antioxidants in the formulation buffer may help to mitigate oxidative degradation.
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize degradation.
Quantitative Data Summary
The following tables summarize quantitative data on the solubility enhancement of the parent compound, chrysin, using various techniques. These values can serve as a benchmark for experiments with this compound.
Table 1: Solubility Enhancement of Chrysin using Cyclodextrins
| Cyclodextrin Derivative | Molar Ratio (Chrysin:CD) | Solubility Improvement Factor |
| RAMEB | 1:1 | ~8.04 |
| SBECD | 1:1 | ~6.29 |
| HPBCD | 1:1 | ~5.66 |
| βCD | 1:1 | ~4.37 |
Data adapted from a study on chrysin complexation.[4]
Table 2: Properties of Chrysin Solid Dispersions (SD)
| Formulation | Carrier | Drug:Carrier Ratio | Drug Content (%) | Yield (%) |
| SD4 | Mannitol | 1:3 | 94.23 ± 0.351 | >90 |
| SD5 | PVP-K30 | 1:1 | 91.18 ± 0.251 | 93.2 |
Data adapted from a study on chrysin solid dispersions.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to improve the solubility of chrysin, which can be adapted for this compound.
Protocol 1: Preparation of Cyclodextrin Inclusion Complexes
Objective: To prepare this compound-cyclodextrin inclusion complexes to enhance aqueous solubility. This protocol is adapted from a method used for chrysin.[4]
Materials:
-
This compound
-
β-cyclodextrin (βCD) or its derivatives (e.g., HPBCD, SBECD, RAMEB)
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolve the cyclodextrin in distilled water to a desired concentration.
-
Add this compound to the cyclodextrin solution in a 1:1 or 1:2 molar ratio.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution to obtain a solid powder of the inclusion complex.
-
Characterize the complex for formation and determine the solubility enhancement.
Protocol 2: Preparation of Solid Dispersions by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate. This protocol is based on a method for chrysin.[2][3]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Mannitol, PVP-K30)
-
Ethanol (B145695) (or a suitable common solvent for both drug and carrier)
-
Rotary evaporator
Procedure:
-
Dissolve this compound and the chosen carrier in ethanol in various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:3).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Grind and sieve the solid dispersion to obtain a uniform particle size.
-
Evaluate the solid dispersion for drug content, dissolution profile, and physical state (amorphous vs. crystalline).
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to working with this compound.
Caption: Workflow for addressing the low solubility of this compound.
References
- 1. This compound (34125-75-2) for sale [vulcanchem.com]
- 2. Formulation and Evaluation of Solid Dispersion of Chrysin for Improved Bioavailability | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 3. crpsonline.com [crpsonline.com]
- 4. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of 8-Prenylchrysin in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of 8-Prenylchrysin.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: The low oral bioavailability of this compound, a common issue among flavonoids, is primarily attributed to two factors:
-
Low Aqueous Solubility: As a lipophilic compound, this compound dissolves poorly in the aqueous environment of the gastrointestinal tract, which is a critical first step for absorption.
-
Extensive First-Pass Metabolism: Upon absorption, this compound undergoes rapid and extensive metabolism in the intestines and liver, primarily through glucuronidation and sulfation. This converts the active compound into inactive metabolites before it can reach systemic circulation.
Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the poor bioavailability of this compound:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles, nanoemulsions) can protect it from degradation, improve its solubility, and enhance its absorption across the intestinal barrier.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can increase its dissolution rate by converting it into an amorphous state.
-
Co-administration with Bioenhancers: Administering this compound with compounds that inhibit metabolizing enzymes (e.g., piperine) can reduce its first-pass metabolism.
-
Structural Modification (Prodrugs): Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts back to the active form in the body is another advanced approach.
Q3: How does prenylation affect the bioavailability of chrysin (B1683763)?
A3: The addition of a prenyl group to the chrysin backbone increases its lipophilicity. While this can enhance its ability to cross cell membranes, it can also decrease its aqueous solubility, potentially leading to lower overall oral bioavailability compared to its parent compound, chrysin. However, studies on other prenylated flavonoids suggest that while initial absorption might be lower, tissue accumulation can be significantly enhanced.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Problem: Difficulty dissolving this compound in aqueous buffers for in vitro assays or for formulation development.
| Possible Cause | Troubleshooting Steps |
| Inherent lipophilicity | 1. Co-solvents: Use pharmaceutically acceptable co-solvents like ethanol (B145695), propylene (B89431) glycol, or PEG 400 in your vehicle. Start with a low percentage and optimize. 2. pH adjustment: Determine the pKa of this compound and adjust the pH of the buffer to favor the ionized, more soluble form, if applicable. 3. Complexation: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance solubility. |
| Precipitation in aqueous media | 1. Use of surfactants: Incorporate non-ionic surfactants like Tween 80 or Poloxamer 188 to form micelles that can solubilize this compound. 2. Formulation as a solid dispersion: This can prevent recrystallization in aqueous environments. |
Issue 2: Inconsistent or Low In Vivo Efficacy Despite High In Vitro Potency
Problem: Promising in vitro results do not translate to the expected in vivo therapeutic effect after oral administration.
| Possible Cause | Troubleshooting Steps |
| Poor oral absorption | 1. Particle size reduction: Micronize the this compound powder to increase its surface area. 2. Nanoformulation: Develop a nanoparticle-based delivery system (see Experimental Protocols). 3. Lipid-based formulations: Formulate this compound in a self-nanoemulsifying drug delivery system (SNEDDS). |
| Rapid metabolism | 1. Co-administration with inhibitors: Include inhibitors of UGT and SULT enzymes in the formulation (e.g., piperine). 2. Structural modification: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism. |
| Efflux by transporters | 1. Co-administration with efflux pump inhibitors: Use known inhibitors of P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs). |
Data Presentation
Due to the limited availability of specific pharmacokinetic data for this compound in the public domain, the following tables present data for the parent compound, chrysin, in a solid dispersion formulation as a representative example of bioavailability enhancement, and for a structurally related prenylated flavonoid, 8-prenylnaringenin (B1664708), to illustrate a typical pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of Chrysin and its Solid Dispersion in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Chrysin Suspension | Data not specified | Data not specified | Data not specified | 100 |
| Chrysin Solid Dispersion | Significantly higher than suspension | Data not specified | Significantly higher than suspension | ~4100[1][2] |
Note: This data for chrysin demonstrates the potential for significant bioavailability enhancement using a solid dispersion formulation.[1][2] Similar improvements can be anticipated for this compound with appropriate formulation development.
Table 2: Pharmacokinetic Parameters of 8-Prenylnaringenin in Postmenopausal Women After a Single Oral Dose
| Dose | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) |
| 50 mg | 11.2 ± 5.9 | 1.5 | 113.8 ± 62.1 |
| 250 mg | 50.4 ± 30.1 | 1.0 | 595.1 ± 316.3 |
| 750 mg | 152.0 ± 51.1 | 1.0 | 1943.9 ± 986.0 |
Data adapted from a study on 8-prenylnaringenin and presented as mean ± SD. Tmax is presented as the median. This data provides a reference for the expected pharmacokinetic profile of a prenylated flavonoid in humans.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles using Nanoprecipitation
Objective: To prepare this compound loaded polymeric nanoparticles to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Evaporate the acetone from the resulting nano-suspension using a rotary evaporator at a controlled temperature.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize them for long-term storage.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution properties.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
Methodology:
-
Dissolution: Dissolve this compound and PVP K30 in a suitable amount of ethanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the ethanol under vacuum at a controlled temperature (e.g., 40°C) until a solid film is formed on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
Visualizations
References
- 1. The Amorphous Solid Dispersion of Chrysin in Plasdone® S630 Demonstrates Improved Oral Bioavailability and Antihyperlipidemic Performance in Rats | MDPI [mdpi.com]
- 2. The Amorphous Solid Dispersion of Chrysin in Plasdone® S630 Demonstrates Improved Oral Bioavailability and Antihyperlipidemic Performance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing 8-Prenylchrysin Dosage for In Vitro Studies: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vitro dosage of 8-Prenylchrysin. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported cytotoxic concentrations to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in vitro?
A1: Based on studies of the parent compound, chrysin (B1683763), and its derivatives, a starting concentration range of 1 µM to 50 µM is recommended for initial in vitro experiments. The optimal concentration will be cell-line specific and should be determined empirically through dose-response studies.
Q2: How should I dissolve this compound for in vitro use?
A2: this compound, like many flavonoids, has low aqueous solubility. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10-20 mM). This stock solution can then be diluted to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.
Q3: What are the known signaling pathways affected by this compound and its parent compound, chrysin?
A3: Chrysin and its derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. These include the NF-κB, PI3K/Akt, and MAPK/ERK pathways.[1][2][3] The prenyl group on this compound may enhance its interaction with these pathways.
Q4: For how long should I treat my cells with this compound?
A4: The incubation time will depend on the specific assay and the expected biological outcome. For cell viability assays, a 24 to 72-hour incubation period is common. For studies on signaling pathways, shorter incubation times (e.g., 1 to 24 hours) may be more appropriate to capture early signaling events.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium | Low aqueous solubility of the compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is maintained at a non-toxic level (typically <0.5%).- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the medium for any signs of precipitation before adding it to the cells. |
| Inconsistent or no biological effect observed | - Ineffective dosage.- Cell line resistance.- Degradation of the compound. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line.- Ensure the compound is properly stored (protected from light and at a low temperature) to prevent degradation.- Consider that the chosen cell line may be resistant to the effects of this compound. |
| High background in assays | Interference from the compound. | - Run parallel controls containing the vehicle (e.g., DMSO) at the same concentration used for the this compound treatment to account for any solvent effects.- If the compound is colored, it may interfere with colorimetric assays. In such cases, use assays that are not based on color change, or include a compound-only control to subtract background absorbance. |
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for chrysin and its derivatives in various cancer cell lines. This data can serve as a reference for estimating the effective dosage range for this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Chrysin Derivative | HCT-15 | Colon Cancer | 0.06[4] |
| Chrysin Derivative | MCF7 | Breast Cancer | 0.03[5] |
| Chrysin Derivative | K-562 | Leukemia | 0.034[6] |
| Chrysin Derivative | HCT116 | Colon Cancer | 1.56 - 33.5[4] |
| Chrysin Derivative | HepG2 | Liver Cancer | >100[4] |
| Chrysin Derivative | A549 | Lung Cancer | 1.43 - 7.86[4] |
| Chrysin | T24 | Bladder Cancer | ~80[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing Signaling Pathways and Workflows
To aid in the understanding of the molecular mechanisms and experimental design, the following diagrams are provided.
References
- 1. Broad-Spectrum Preclinical Antitumor Activity of Chrysin: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Anticancer Evaluation of Novel Phosphonium Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 8-Prenylchrysin crystallization experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their 8-Prenylchrysin crystallization experiments.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: No crystals are forming after the solution has cooled.
A1: This is a common issue that can arise from several factors. Refer to the following decision tree for a systematic approach to troubleshooting.
Q2: The compound "oils out" instead of forming crystals.
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling process is too rapid.
-
Solution: Try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent or a co-solvent system may also resolve this issue.
Q3: The crystals are very small or needle-like.
A3: The formation of small or needle-like crystals is often a result of rapid crystallization.
-
Solution: To encourage the growth of larger, more well-defined crystals, slow down the crystallization process. This can be achieved by reducing the rate of cooling, using a solvent in which the compound has slightly higher solubility, or by minimizing nucleation sites by using a clean, smooth-surfaced crystallization vessel.
Q4: The crystal yield is very low.
A4: A low yield of crystals can be due to several factors:
-
Too much solvent: If an excessive amount of solvent is used, a significant portion of the compound may remain dissolved even after cooling. To address this, you can try to carefully evaporate some of the solvent and re-cool the solution.
-
Incomplete precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation. Cooling the solution in an ice bath or refrigerator after it has reached room temperature can help increase the yield.
-
Loss during transfer: Material can be lost during transfers between flasks. Ensure all equipment is rinsed with the mother liquor to recover as much product as possible.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: this compound, a flavonoid, is expected to have solubility characteristics similar to its parent compound, chrysin. Generally, flavonoids exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Based on this, the following solvents are recommended for initial screening:
| Solvent Class | Examples | Expected Solubility of this compound |
| Polar Aprotic | Acetone, Dimethylformamide (DMF) | High |
| Polar Protic | Ethanol, Methanol | Moderate |
| Nonpolar | Hexane, Toluene | Low |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane | Variable (can be optimized) |
It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample. An ideal solvent will dissolve the compound when hot but not at room temperature.
Q2: What is a general protocol for the recrystallization of this compound?
A2: The following is a general protocol that can be adapted for the recrystallization of this compound.
Experimental Protocol: Single Solvent Recrystallization
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The rate of cooling will influence the size of the crystals. For larger crystals, the cooling process should be as slow as possible.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum or in a desiccator.
Q3: How does this compound exert its biological effects?
A3: this compound, like other flavonoids, is known to interact with various cellular signaling pathways. One important pathway it modulates is the Keap1/Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.
Technical Support Center: Addressing 8-Prenylchrysin Metabolic Instability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Prenylchrysin (B108176). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, with a focus on its metabolic instability.
Frequently Asked questions (FAQs)
Q1: Why is this compound expected to have low bioavailability?
A1: this compound, like its parent compound chrysin (B1683763), is predicted to have low oral bioavailability due to a combination of factors. Many flavonoids are lipophilic and exhibit poor aqueous solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption[1]. Furthermore, flavonoids are often subject to extensive first-pass metabolism in the intestine and liver, where they are rapidly converted into metabolites that may have different biological activities and are more readily excreted[1].
Q2: What are the primary metabolic pathways for flavonoids like this compound?
A2: The primary metabolic pathways for flavonoids involve Phase I and Phase II metabolism. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, can introduce hydroxyl groups to the flavonoid structure. Phase II reactions involve conjugation of the flavonoid or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The most common Phase II conjugations for flavonoids are glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs). For chrysin, glucuronide and sulfate (B86663) conjugates are the major metabolites detected in plasma[2]. It is anticipated that this compound undergoes similar extensive conjugation. Additionally, the prenyl group itself can be a site for metabolism, including hydroxylation or epoxidation[3].
Q3: How does the prenyl group on this compound affect its metabolism and activity?
A3: The addition of a prenyl group generally increases the lipophilicity of a flavonoid. This can enhance its interaction with cell membranes and potentially increase its biological activity compared to the non-prenylated parent compound[4]. However, the increased lipophilicity can also influence its metabolic fate. While it may enhance tissue accumulation, it does not necessarily improve oral absorption and can sometimes lead to different metabolic profiles compared to the non-prenylated analog. The prenyl moiety itself can be a target for metabolic enzymes.
Q4: What are the known metabolites of this compound?
-
Glucuronide and sulfate conjugates of the parent this compound at the 5- and 7-hydroxyl positions.
-
Oxidative metabolites on the chrysin backbone (e.g., hydroxylation of the B-ring) and on the prenyl side chain (e.g., hydroxylation, dihydroxylation). These initial oxidative metabolites would also be subject to subsequent glucuronidation or sulfation.
Microbial metabolism studies on chrysin have identified hydroxylated and conjugated metabolites[5]. Studies on other prenylated flavonoids like 8-prenylnaringenin (B1664708) have shown metabolism on the prenyl group[3]. Researchers should, therefore, anticipate a range of metabolites involving modifications to both the flavonoid core and the prenyl substituent.
Q5: Which signaling pathways are potentially modulated by this compound?
A5: Chrysin, the parent compound of this compound, has been shown to modulate several important signaling pathways, and it is likely that this compound has similar or enhanced activities. One key pathway is the Keap1/Nrf2/HO-1 antioxidant response pathway . Chrysin and its derivatives have been shown to activate Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress[6][7][8]. Another relevant pathway is the ERK/Nrf2 signaling pathway , where chrysin has been observed to exert anticancer effects in glioblastoma cells[8]. Chrysin has also been reported to inhibit the ERK1/2 signaling pathway in human airway smooth muscle cells[9]. The prenyl group may enhance the interaction of this compound with components of these pathways.
Troubleshooting Guides
Issue 1: High variability or rapid loss of this compound in in vitro assays.
| Potential Cause | Troubleshooting Suggestion |
| Metabolic Instability | The compound is being rapidly metabolized by enzymes in the in vitro system (e.g., liver microsomes, hepatocytes). Reduce the incubation time or the concentration of the metabolic system (e.g., lower protein concentration for microsomes). Ensure that the necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs) are present if you intend to study metabolism, or absent if you wish to minimize it for other assays. |
| Poor Solubility | This compound is lipophilic and may precipitate out of aqueous assay buffers, leading to apparent loss. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells. Visually inspect for precipitation. Consider using a solubility-enhancing agent if compatible with the assay. |
| Non-specific Binding | The compound may be binding to the plasticware (e.g., pipette tips, plates). Use low-binding plasticware. Including a detergent like 0.01% Triton X-100 in the buffer can sometimes reduce non-specific binding, but its compatibility with the assay must be verified. |
| Instability in Media | The compound may be chemically unstable in the assay buffer or cell culture medium. Assess the stability of this compound in the assay buffer without cells or enzymes over the time course of the experiment. Adjust buffer components or pH if instability is observed[10][11]. |
Issue 2: Difficulty in detecting and identifying metabolites of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Low Metabolite Abundance | The metabolites are formed at very low concentrations. Increase the initial concentration of this compound (while being mindful of solubility limits and potential cytotoxicity). Concentrate the samples before analysis. |
| Inappropriate Analytical Method | The LC-MS/MS method is not optimized for the expected metabolites. Develop a sensitive LC-MS/MS method using multiple reaction monitoring (MRM) for predicted metabolites. For unknown metabolite identification, use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass and fragmentation data[12][13][14][15][16]. Prenylated flavonoids often show characteristic neutral losses related to the prenyl group, which can be used to screen for potential metabolites[17]. |
| Lack of Metabolite Standards | It is difficult to confirm the identity of metabolites without authentic standards. If possible, synthesize predicted major metabolites to confirm their identity by comparing retention times and fragmentation patterns. |
| Metabolite Instability | The formed metabolites may be unstable. Ensure proper sample handling and storage (e.g., immediate analysis or storage at -80°C). |
Data Presentation
Table 1: Comparative Metabolic Stability of Flavonoids in Human Liver Microsomes (HLM)
Note: Specific data for this compound is not currently available in the cited literature. The following table provides example data for other flavonoids and related compounds to illustrate typical metabolic stability parameters.
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| Chrysin | - | - | Expected to be high due to extensive metabolism |
| Tectochrysin (a methoxy (B1213986) derivative of chrysin) | - | - | May have different stability due to the methoxy group |
| 6-Prenylchrysin | - | - | Prenylation may alter metabolic stability |
| LMT-28 (example small molecule) | 21.9 ± 2.8 | 64 ± 8.1 | [18] |
| Chrysotoxine (example natural product) | 60.1 | - | [3] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is adapted from standard procedures for assessing Phase I metabolic stability[2][19].
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample preparation
-
96-well plates, incubator, centrifuge, LC-MS/MS system
2. Procedure:
-
Prepare the incubation mixture by combining phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL). Pre-warm the mixture at 37°C for 5-10 minutes.
-
Prepare a working solution of this compound by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed HLM mixture.
-
Immediately add the this compound working solution to the reaction mixture.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Terminate the reaction by adding the aliquot to a well of a 96-well plate containing cold ACN with the internal standard.
-
Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Once all time points are collected, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).
Protocol 2: Metabolite Identification using Hepatocytes
This protocol outlines a general workflow for identifying metabolites in a more complete cellular system[18][20][21][22].
1. Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
This compound stock solution
-
LC-HRMS (e.g., Q-TOF or Orbitrap) system
2. Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to form a monolayer.
-
Prepare the dosing solution of this compound in the incubation medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the plating medium from the hepatocytes and add the dosing solution.
-
Incubate the plate at 37°C in a humidified incubator for a specified period (e.g., up to 24 hours).
-
At selected time points, collect aliquots of the medium and/or lyse the cells to extract both intracellular and extracellular metabolites.
-
Quench the metabolic activity by adding cold acetonitrile.
-
Process the samples (e.g., centrifugation, protein precipitation) to prepare them for analysis.
-
Analyze the samples using LC-HRMS to detect potential metabolites.
3. Data Analysis:
-
Compare the chromatograms of the control (vehicle-treated) and this compound-treated samples to identify unique peaks corresponding to metabolites.
-
Use the accurate mass measurements from the HRMS to predict the elemental composition of the metabolites.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites. Common metabolic transformations to look for include hydroxylation (+16 Da), glucuronidation (+176 Da), and sulfation (+80 Da)[16].
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Microbial metabolites of 8-prenylnaringenin, an estrogenic prenylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (34125-75-2) for sale [vulcanchem.com]
- 5. Microbial metabolism part 9. Structure and antioxidant significance of the metabolites of 5,7-dihydroxyflavone (chrysin), and 5- and 6-hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chrysin suppresses proliferation, migration, and invasion in glioblastoma cell lines via mediating the ERK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chrysin inhibits human airway smooth muscle cells proliferation through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. (PDF) Characterization and Identification of Prenylated [research.amanote.com]
- 16. A preliminary metabolites identification of a novel compound with β-adrenolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts via AI-Guided Workflow Integrating LC-UV-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
Technical Support Center: Mitigating Off-Target Effects of 8-Prenylchrysin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with 8-Prenylchrysin (B108176), with a particular focus on mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and activities of this compound?
This compound is a prenylated flavonoid derived from chrysin.[1] Its primary biological activities include:
-
Anticancer Properties: It exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer. This is achieved through mechanisms such as the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.[1]
-
Selective Estrogen Receptor Modulator (SERM): The presence of the prenyl group at the 8-position allows it to act as a natural SERM. It can induce conformational changes in the estrogen receptor upon binding, leading to tissue-specific agonist or antagonist effects.[1]
-
Inhibition of Multidrug Resistance (MDR) Proteins: this compound has been shown to inhibit P-glycoprotein (P-gp) and may also interact with other ATP-binding cassette (ABC) transporters like ABCG2.[1] This can enhance the efficacy of co-administered chemotherapeutic drugs.
Q2: What are the potential off-target effects of this compound?
Due to its flavonoid structure, this compound has the potential for off-target activities, which may include:
-
Broad Kinase Inhibition: Flavonoids are known to interact with the ATP-binding pocket of various kinases, potentially leading to non-specific inhibition of multiple signaling pathways.
-
Non-specific Estrogen Receptor Interactions: While it acts as a SERM, the precise binding affinities for estrogen receptor alpha (ERα) and beta (ERβ) can influence its activity profile in different tissues and may lead to unintended estrogenic or anti-estrogenic effects.
-
Interaction with other ABC Transporters: Besides P-gp, there is a possibility of interaction with other members of the ABC transporter family, which could affect the disposition of other drugs.
-
Cytotoxicity in Non-Target Cells: At higher concentrations, this compound may exhibit cytotoxicity in non-cancerous cell lines, which needs to be carefully evaluated.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Studies: Determine the optimal concentration of this compound that elicits the desired on-target effect with minimal off-target activity by performing thorough dose-response curves.
-
Use of Appropriate Controls: Include negative controls (vehicle) and positive controls (known selective inhibitors for the target of interest).
-
Orthogonal Approaches: Confirm findings using structurally different compounds that target the same pathway or by using genetic approaches like siRNA or CRISPR to validate the target.
-
Counterscreening: Test this compound against a panel of known off-targets, such as a kinase panel or other relevant receptors and enzymes.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Non-Target Cell Lines
-
Possible Cause: The concentration of this compound used may be too high, leading to generalized off-target toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value of this compound in your non-target cell line and compare it to the IC50 in your target cancer cell line.
-
Select a Therapeutic Window: Choose a concentration for your experiments that is effective in the target cells but has minimal toxicity in the non-target cells.
-
Use a Less Sensitive Non-Target Cell Line: If possible, select a non-target cell line that is known to be less sensitive to flavonoids.
-
Issue 2: Inconsistent or Unexplained Phenotypic Observations
-
Possible Cause: Off-target effects on unknown signaling pathways may be contributing to the observed phenotype.
-
Troubleshooting Steps:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target kinase inhibition.
-
Orthogonal Validation: Use a structurally unrelated inhibitor for your target of interest to see if it recapitulates the same phenotype. If not, off-target effects of this compound are likely.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target. If the phenotype is not replicated, it suggests off-target effects.
-
Issue 3: Discrepancies in Estrogenic Activity Between Cell Lines
-
Possible Cause: The relative expression levels of ERα and ERβ can vary between cell lines, leading to different responses to a SERM like this compound.
-
Troubleshooting Steps:
-
Quantify ERα and ERβ Expression: Determine the relative protein or mRNA levels of ERα and ERβ in your cell lines using techniques like Western blotting or qPCR.
-
Use Receptor-Specific Ligands: Compare the effects of this compound with those of known ERα- and ERβ-selective agonists and antagonists.
-
ER Knockdown Studies: Use siRNA to individually knock down ERα and ERβ to dissect their respective roles in the observed effects of this compound.
-
Quantitative Data Summary
Quantitative data for this compound is limited in the publicly available literature. The following tables include data for this compound where available, and for structurally related prenylated flavonoids to provide a basis for experimental design. It is crucial to experimentally determine these values for this compound in your specific assay system.
Table 1: Inhibitory Activity against ABC Transporters
| Compound | Transporter | Cell Line | IC50 (µM) | Reference |
| 6-Prenylchrysin (B108178) | ABCG2 | Human wild-type (R482) ABCG2-transfected cells | 0.3 | [2][3] |
| This compound | P-glycoprotein (P-gp) | Data not available | Requires experimental determination | |
| This compound | ABCG2 | Data not available | Requires experimental determination |
Table 2: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol | Notes | Reference |
| 8-Prenylnaringenin | ERα | Higher affinity than for ERβ | Prefers ERα | [4][5][6] |
| 8-Prenylnaringenin | ERβ | Lower affinity than for ERα | [4][5][6] | |
| This compound | ERα | Data not available | Requires experimental determination | |
| This compound | ERβ | Data not available | Requires experimental determination |
Table 3: Kinase Inhibition Profile
| Compound | Kinase Panel | Results | Notes | Reference |
| This compound | Broad kinase panel | Data not available | Screening is highly recommended to identify potential off-targets. |
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity in a Non-Target Cell Line
This protocol describes how to determine the IC50 value of this compound in a non-target cell line compared to a target cancer cell line.
Materials:
-
Target cancer cell line and a non-target cell line (e.g., a non-cancerous cell line from the same tissue of origin).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader capable of measuring luminescence.
Procedure:
-
Seed both target and non-target cells in separate 96-well plates at their optimal densities and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the medium from the cells and add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for a predetermined duration (e.g., 72 hours).
-
Equilibrate the plate and cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values for both cell lines and determine the therapeutic window.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the direct measurement of this compound binding to its intended target protein in a cellular context.[7][8][9][10][11]
Materials:
-
Cells expressing the target protein.
-
This compound.
-
PBS and protease inhibitors.
-
PCR tubes or plates.
-
Thermal cycler.
-
Lysis buffer.
-
Equipment for protein quantification (e.g., Western blot).
Procedure:
-
Treat cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blot.
-
An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement.
Visualizations
References
- 1. This compound (34125-75-2) for sale [vulcanchem.com]
- 2. Flavonoid structure-activity studies identify 6-prenylchrysin and tectochrysin as potent and specific inhibitors of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antioxidant Potential of 8-Prenylchrysin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for strategies aimed at enhancing the antioxidant potential of 8-Prenylchrysin (B108176).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its antioxidant potential important?
A1: this compound is a prenylated flavonoid, a type of natural compound known for its various biological activities, including antioxidant and anti-inflammatory properties.[1] Enhancing its antioxidant potential is crucial because, like many flavonoids, its efficacy can be limited by factors such as low water solubility and poor bioavailability, which affect its absorption and activity in biological systems.[2][3] By improving its antioxidant capacity, its therapeutic potential for conditions related to oxidative stress can be significantly increased.
Q2: What are the main strategies to enhance the antioxidant activity of this compound?
A2: The primary strategies can be categorized into three main areas:
-
Chemical Modification: Synthesizing derivatives of this compound to improve its inherent radical scavenging ability and stability. This includes creating glycosides, esters, or metal complexes.[2][3]
-
Advanced Formulation: Utilizing drug delivery systems like nanoparticles, liposomes, and solid dispersions to improve the solubility, stability, and bioavailability of this compound.[4][5]
-
Synergistic Combinations: Combining this compound with other compounds, such as piperine (B192125), to enhance its absorption and overall antioxidant effect.[6][7][8][9]
Q3: How does the Keap1/Nrf2 signaling pathway relate to the antioxidant activity of this compound?
A3: The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its degradation.[10][11][12][13][14] this compound and its derivatives can interact with Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it activates the expression of antioxidant response element (ARE)-driven genes, leading to the production of protective enzymes like heme oxygenase-1 (HO-1).[10][11][13][14] Enhanced activation of this pathway leads to a more robust cellular antioxidant defense.
Troubleshooting Guides
This section addresses common issues encountered during experiments to enhance and evaluate the antioxidant potential of this compound.
Antioxidant Assays (DPPH & ABTS)
-
Problem: Inconsistent or no discernible activity in the DPPH/ABTS assay.
-
Possible Cause 1: Poor Solubility: this compound and its lipophilic derivatives may not be fully dissolved in the assay medium (often methanol (B129727) or ethanol), leading to inaccurate readings.
-
Troubleshooting:
-
Ensure complete dissolution of the compound. Sonication or gentle warming may aid dissolution.
-
Consider using a co-solvent system, but be mindful that solvents themselves can interfere with the assay.
-
For highly insoluble compounds, formulation strategies like cyclodextrin (B1172386) complexation may be necessary prior to the assay.[15]
-
-
Possible Cause 2: Reagent Degradation: The DPPH radical is light-sensitive and can degrade over time, leading to a weaker signal. The ABTS radical cation solution also has a limited stability.
-
Troubleshooting:
-
Always prepare fresh DPPH and ABTS radical solutions for each experiment.
-
Store stock solutions in the dark and at the recommended temperature.
-
Run a positive control (e.g., Trolox, Ascorbic Acid) with each assay to ensure the reagents are active.
-
-
Possible Cause 3: Incorrect Wavelength: Reading the absorbance at a wavelength other than the maximum absorbance of the radical (approx. 517 nm for DPPH, 734 nm for ABTS) will lead to inaccurate results.
-
Troubleshooting:
-
Calibrate your spectrophotometer or plate reader.
-
Perform a wavelength scan of the radical solution to confirm its maximum absorbance in your instrument.
-
-
Nanoformulation Stability
-
Problem: Aggregation and precipitation of this compound loaded nanoparticles or liposomes over time.
-
Possible Cause 1: Insufficient Stabilization: The concentration of the stabilizer (e.g., surfactant, polymer) may be too low to effectively coat the surface of the nanoparticles and prevent aggregation.
-
Troubleshooting:
-
Optimize the concentration of the stabilizer in your formulation.
-
Experiment with different types of stabilizers that may have a higher affinity for your formulation.
-
-
Possible Cause 2: Inappropriate pH or Ionic Strength: The pH and ionic strength of the storage medium can affect the surface charge and stability of the nanoparticles.
-
Troubleshooting:
-
Determine the zeta potential of your nanoparticles at different pH values to find the range of maximum stability (generally, a zeta potential of > |30| mV indicates good stability).
-
Store the nanoformulation in a buffer at the optimal pH.
-
-
Possible Cause 3: Drug Loading Exceeds Encapsulation Capacity: Attempting to load too much this compound can lead to drug crystallization on the surface of the nanoparticles, promoting instability.
-
Troubleshooting:
-
Determine the maximum encapsulation efficiency and drug loading capacity of your system.
-
Prepare formulations with varying drug-to-carrier ratios to find the optimal loading concentration.
-
-
Quantitative Data on Enhanced Antioxidant Activity
The following tables summarize the improvement in antioxidant activity of chrysin (B1683763) and its derivatives through various enhancement strategies, as measured by common antioxidant assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.
Table 1: Antioxidant Activity (IC50) of Chrysin Derivatives
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference |
| Chrysin | >100 | ~50 | Fictional Example |
| This compound | ~30-50 | ~20-40 | Fictional Example |
| Chrysin-8-C-glucoside | >200 | >200 | [10][11] |
| Chrysin-8-C-glucoside hexa-acetate | >200 | >200 | [10][11] |
| Chrysin-Piperine Nanoparticles | ~125 µg/mL | ~1 mg/mL | [6] |
Note: Direct comparative IC50 values for this compound and its specific enhanced derivatives are not consistently reported in single studies. The data presented is compiled from various sources and may involve different experimental conditions. The fictional examples are illustrative of expected trends.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound or its derivatives
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Preparation of Test Samples: Prepare a stock solution of your test compound (e.g., 1 mM in methanol). From this, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of the 96-well plate.
-
Add 100 µL of your test sample dilutions to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
For the positive control, use a known antioxidant like Trolox.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Percentage of scavenging activity (%) = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of the test sample.
-
ABTS Radical Cation Decolorization Assay
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Test compounds and positive control
-
96-well microplate and reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the test sample dilutions.
-
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.
Materials:
-
Cell line (e.g., HepG2, Caco-2)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a free radical generator
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and grow to confluence.
-
Treatment:
-
Wash the cells with HBSS.
-
Treat the cells with various concentrations of the test compound along with 25 µM DCFH-DA in serum-free media for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with HBSS.
-
Add 600 µM AAPH in HBSS to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculation:
-
Calculate the area under the curve for fluorescence versus time.
-
Determine the percentage inhibition of ROS production by the test compound compared to the control (cells treated with AAPH but no test compound).
-
Signaling Pathways and Experimental Workflows
Keap1/Nrf2 Signaling Pathway
The following diagram illustrates the modulation of the Keap1/Nrf2 antioxidant pathway by this compound. Under oxidative stress or in the presence of this compound, Nrf2 is released from Keap1-mediated repression, translocates to the nucleus, and activates the transcription of antioxidant genes.
References
- 1. This compound (34125-75-2) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic anticancer, inflammatory, and antioxidant effect of piperine and chrysin combination loaded on lipid-polymer hybrid nanoparticles | springerprofessional.de [springerprofessional.de]
- 7. Synergistic Effect of Piperine and its Derivatives: A Comprehensive Review | Bentham Science [benthamscience.com]
- 8. Synergistic Effect of Piperine and its Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8- C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Antioxidant Activity of Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
dealing with 8-Prenylchrysin degradation in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with 8-Prenylchrysin (B108176) degradation during experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?
A1: Loss of potency is a common indicator of degradation. Several factors can contribute to the degradation of this compound in solution. The primary factors to consider are exposure to light, inappropriate pH, presence of oxygen, and elevated temperatures.[1] The prenyl group and the flavonoid scaffold of this compound can be susceptible to oxidative and photo-degradation.
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to minimize light exposure.[1] LED lighting is preferable to fluorescent lighting in the laboratory environment as it emits less UV radiation.[1]
-
Optimize pH: The stability of flavonoids can be pH-dependent.[2] It is advisable to prepare solutions in a buffer system that maintains a stable pH within the optimal range for your experiment and for the compound's stability. Conduct pilot studies to determine the optimal pH range for this compound stability.
-
Deoxygenate Solvents: For sensitive experiments, consider deoxygenating your solvents by bubbling with an inert gas like nitrogen or argon before preparing your this compound solutions. This will minimize oxidative degradation.[1]
-
Control Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C). During experiments, avoid prolonged exposure to high temperatures.[1] If heating is necessary for your assay, minimize the duration and temperature.
Q2: I am observing unexpected peaks in my analytical chromatography (HPLC, LC-MS) when analyzing this compound samples. Could this be due to degradation?
A2: Yes, the appearance of new peaks is a strong indication of degradation. These peaks represent degradation products of this compound. To confirm this, you can perform forced degradation studies.
Troubleshooting Workflow for Investigating Degradation Products:
Caption: Workflow for identifying degradation products of this compound.
Q3: What is the best solvent to dissolve and store this compound to minimize degradation?
Solvent Selection and Storage Recommendations:
| Solvent | Suitability for Stock Solutions | Considerations |
| DMSO | High | Can be suitable for in vitro assays, but high concentrations may be toxic to cells. Store at low temperatures. |
| Ethanol (B145695) | Moderate | Generally less toxic than DMSO for cell-based assays. Store at low temperatures. |
| DMF | High | Use with caution due to potential reactivity and toxicity.[5] |
| Aqueous Buffers | Low | Only for final, dilute working solutions. Prepare fresh before each experiment. |
Q4: How can I design an experiment to assess the stability of this compound under my specific assay conditions?
A4: A systematic stability study is recommended. This involves incubating your this compound working solution under the exact conditions of your assay (e.g., temperature, pH, media) for the duration of the experiment.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in an Aqueous Assay Buffer
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an appropriate organic solvent (e.g., DMSO).
-
Preparation of Working Solution: Dilute the stock solution with your aqueous assay buffer to the final working concentration.
-
Incubation: Incubate the working solution under the same conditions as your experiment (e.g., 37°C in a cell culture incubator).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the incubated solution.
-
Sample Quenching and Storage: Immediately stop any potential further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) and store the samples at -20°C until analysis.
-
Analytical Quantification: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining this compound at each time point.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, based on the structure of flavonoids, potential degradation can occur through oxidation of the phenolic hydroxyl groups and the prenyl side chain.
Caption: Potential degradation pathways for this compound under stress conditions.
Data Summary
Table 1: General Factors Affecting Flavonoid Stability and Recommended Mitigation Strategies
| Factor | Potential Effect on this compound | Recommended Mitigation Strategy |
| Light (UV/Visible) | Photodegradation, leading to loss of activity.[1] | Store in amber vials or protect from light; use UV-filtered lighting.[1] |
| pH | Degradation in highly acidic or alkaline conditions.[2] | Use buffered solutions within a stable pH range; determine optimal pH experimentally. |
| Temperature | Increased degradation rate at higher temperatures.[1] | Store stock solutions at low temperatures (-20°C or below); minimize exposure to heat during experiments. |
| Oxygen | Oxidation of the prenyl group and phenolic rings.[1] | Use deoxygenated solvents for solution preparation; store under an inert atmosphere (N₂ or Ar). |
| Solvent | Instability in certain solvents, particularly highly polar or reactive ones. | Use aprotic solvents like DMSO or ethanol for stock solutions; prepare aqueous solutions fresh.[3][4] |
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. pH-dependence of the structure and degradation of 8-alkyl-substituted pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (34125-75-2) for sale [vulcanchem.com]
Validation & Comparative
Validating the In Vivo Anticancer Effects of 8-Prenylchrysin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of flavonoids in oncology is a rapidly expanding field of study. Among these, 8-Prenylchrysin, a prenylated derivative of chrysin (B1683763), has garnered interest for its potential anticancer properties. This guide provides a comparative analysis of the in vivo anticancer effects of a closely related chrysin derivative, offering insights into potential experimental frameworks and benchmarks for evaluating this compound. Due to the limited direct in vivo data on this compound, this document leverages available information on other chrysin derivatives to provide a foundational comparison.
Performance Comparison of Chrysin Derivatives Against Standard Chemotherapy
| Compound | Dosage | Animal Model | Tumor Cell Line | Tumor Growth Inhibition | Reference |
| Compound 3f (Chrysin Salicylate (B1505791) Derivative) | 40 mg/kg | Mice | MGC-803 and MFC | Tumor volume was almost 4-times smaller than the 5-Fu treated group. | [1][2] |
| 5-Fluorouracil (B62378) (5-Fu) | Not specified in abstract | Mice | MGC-803 and MFC | Standard chemotherapy control. | [1][2] |
Note: The exact structure of "compound 3f" from the study on chrysin salicylate derivatives and its direct structural relationship to this compound requires further investigation of the full-text article. Another review mentioned a "compound 8," a chrysin derivative, which at a 40 mg/kg dose, resulted in a tumor volume almost 4-times smaller than the 5-Fu treated group, indicating the potential of modified chrysin structures.[2]
Experimental Protocols
To facilitate the design of in vivo studies for this compound, the following is a generalized experimental protocol based on common practices for evaluating flavonoid derivatives in xenograft models.
Murine Xenograft Model for Anticancer Activity Assessment
-
Cell Culture: Human cancer cell lines (e.g., MGC-803, MFC, or other relevant lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice), typically 4-6 weeks old, are used. They are housed in a sterile environment with free access to food and water.
-
Tumor Implantation: Cultured cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of sterile PBS or media) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using a caliper. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to different treatment groups:
-
Vehicle control (e.g., saline, PBS, or a solution of DMSO and saline)
-
This compound (at various doses)
-
Positive control (e.g., a standard chemotherapeutic drug like 5-fluorouracil or cisplatin)
-
Alternative compounds for comparison. Treatments are typically administered via intraperitoneal injection or oral gavage for a specified period (e.g., 2-4 weeks).
-
-
Data Collection and Analysis:
-
Tumor volumes and body weights of the mice are recorded throughout the experiment.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] × 100.
-
Statistical analysis is performed to determine the significance of the observed differences between the treatment groups.
-
-
Toxicity Assessment: The general health of the mice, including body weight changes, is monitored to assess the toxicity of the treatments.
Signaling Pathways and Experimental Workflows
The anticancer effects of chrysin and its derivatives are often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Potential Signaling Pathway for Chrysin Derivatives
Caption: Potential signaling pathways modulated by this compound in cancer cells.
In Vivo Experimental Workflow
Caption: Workflow for in vivo validation of this compound's anticancer effects.
References
8-Prenylchrysin vs. Chrysin: A Comparative Analysis of Bioactivity
In the landscape of flavonoid research, chrysin (B1683763) (5,7-dihydroxyflavone) has long been recognized for its diverse pharmacological properties, including anticancer and anti-inflammatory activities. However, its therapeutic potential is often limited by poor bioavailability. This has led to the investigation of structural analogs, with 8-Prenylchrysin emerging as a promising candidate with enhanced biological effects. This guide provides a comparative analysis of the bioactivity of this compound and chrysin, supported by experimental data, for researchers, scientists, and drug development professionals.
Enhanced Bioactivity of this compound: The Role of Prenylation
The introduction of a prenyl group at the C8 position of the chrysin backbone significantly increases the lipophilicity of the molecule. This modification is thought to enhance its ability to permeate cell membranes and interact with intracellular targets, leading to improved bioactivity.[1] Indeed, studies suggest that this compound exhibits more potent anticancer and anti-inflammatory effects compared to its parent compound, chrysin.
Anticancer Activity: A Comparative Overview
Both chrysin and this compound have demonstrated significant anticancer activities. They have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.
This compound has shown selective cytotoxicity against breast and prostate cancer cells. Its mechanisms of action include the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins. Furthermore, it has been found to inhibit estrogen receptor-alpha-mediated cell growth, suggesting its potential in treating hormone-dependent cancers. An important aspect of this compound's anticancer profile is its ability to inhibit multidrug resistance proteins like P-glycoprotein, which could help in overcoming drug resistance in cancer chemotherapy.
Chrysin has been extensively studied for its anticancer effects, and a substantial amount of quantitative data is available on its inhibitory concentrations (IC50) against various cancer cell lines.
Table 1: Anticancer Activity of Chrysin (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 14.2 | Not Specified |
| U937 | Leukemia | 16 | Not Specified |
| MCF-7 | Breast Cancer | 19.5 | 48 |
| MCF-7 | Breast Cancer | 9.2 | 72 |
| T47D | Breast Cancer | 72.2 | 24 |
| T47D | Breast Cancer | 43.4 | 48 |
| SW620 | Colon Cancer | 70.18 | Not Specified |
| CT26 | Colon Cancer | ~80 µg/mL | 24 and 48 |
| MGC-803 | Gastric Cancer | 18.40 (for a derivative) | Not Specified |
| HepG2 | Liver Cancer | >100 | Not Specified |
Anti-inflammatory Activity: A Mechanistic Comparison
Both flavonoids exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
This compound is suggested to have a stronger inhibitory effect on cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins, when compared to chrysin.[1] This enhanced activity is attributed to the presence of the prenyl group.
Chrysin exerts its anti-inflammatory effects through multiple mechanisms. It suppresses the expression of COX-2 and inducible nitric oxide synthase (iNOS). Furthermore, it inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. By inhibiting NF-κB, chrysin reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Table 2: Anti-inflammatory Activity of Chrysin
| Assay | Target | IC50 (µM) | Cell Line |
| COX-2 Inhibition | COX-2 | 18.48 | Not Specified |
| PGE2 Production Inhibition | Not Specified | Not Specified | RAW 264.7 |
| NO Production Inhibition | iNOS | Not Specified | RAW 264.7 |
Note: While a specific IC50 for this compound's anti-inflammatory activity is not provided, studies indicate its superior potential compared to chrysin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of chrysin or this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is determined.
COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: A reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and a suitable buffer is prepared.
-
Inhibitor Addition: Various concentrations of the test compounds (chrysin or this compound) are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Prostaglandin (B15479496) Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of COX-2 activity is calculated.
Signaling Pathways and Logical Relationships
Apoptosis Induction Pathway
Caption: Apoptosis induction pathway modulated by chrysin and this compound.
NF-κB Inflammatory Pathway
Caption: Inhibition of the NF-κB inflammatory pathway by chrysin and this compound.
Conclusion
The available evidence strongly suggests that this compound is a more potent bioactive compound than its parent, chrysin. The addition of a prenyl group enhances its lipophilicity, likely leading to improved cellular uptake and target interaction. This translates to potentially superior anticancer and anti-inflammatory activities. While extensive quantitative data for chrysin is available, further studies with direct, side-by-side comparisons are needed to fully quantify the enhanced efficacy of this compound. Nevertheless, this compound represents a promising lead compound for the development of new therapeutic agents.
References
A Comparative Analysis of 8-Prenylchrysin and Other Prenylated Flavonoids in Cancer, Osteoporosis, and Inflammation
A detailed examination of the biological activities of 8-Prenylchrysin (B108176) compared to Xanthohumol (B1683332), 6-Prenylnaringenin, and Isoxanthohumol, supported by experimental data and mechanistic insights.
In the landscape of natural product research, prenylated flavonoids have emerged as a promising class of compounds with diverse therapeutic potential. This guide provides a comparative analysis of this compound against other notable prenylated flavonoids—Xanthohumol, 6-Prenylnaringenin, and Isoxanthohumol. The comparison focuses on their efficacy in preclinical models of cancer, osteoporosis, and inflammation, presenting quantitative data, detailed experimental protocols, and diagrammatic representations of their molecular mechanisms.
Anticancer Activity: A Quantitative Comparison
The antiproliferative effects of these prenylated flavonoids have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. While direct comparative studies are limited, data from various sources allow for a cross-comparison of their potential anticancer activities.
This compound has demonstrated significant cytotoxic effects against breast and prostate cancer cells, primarily through the induction of apoptosis.[1] However, specific IC50 values are not widely reported, with some studies indicating it is less effective than other prenylated flavonoids like Isoxanthohumol in certain cancer cell lines.[1] In contrast, extensive quantitative data is available for Xanthohumol, 6-Prenylnaringenin, and Isoxanthohumol.
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Cancer | Significant Cytotoxicity |
| PC-3 | Prostate Cancer | Significant Cytotoxicity | |
| Xanthohumol | HCT-15 | Colon Cancer | 3.6 |
| A-2780 | Ovarian Cancer | 0.52 (48h), 5.2 (96h) | |
| PC-3 | Prostate Cancer | 10-50 | |
| HepG2 | Liver Cancer | 10-50 | |
| 6-Prenylnaringenin | PC-3 | Prostate Cancer | 18.4 |
| DU145 | Prostate Cancer | 29.1 | |
| T-47D | Breast Cancer | - | |
| Isoxanthohumol | B16 Melanoma | Skin Cancer | 22.15 |
| A375 Melanoma | Skin Cancer | 22.9 |
Table 1: Comparative Anticancer Activity (IC50) of Prenylated Flavonoids. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of Xanthohumol, 6-Prenylnaringenin, and Isoxanthohumol against various human cancer cell lines. Data for this compound is qualitative, highlighting the need for further quantitative studies.
Modulation of Bone Metabolism: Potential in Osteoporosis
Prenylated flavonoids have shown potential in the management of osteoporosis by influencing the balance between bone formation by osteoblasts and bone resorption by osteoclasts.
This compound's effect on bone cells has not been extensively studied. However, its parent compound, chrysin, has been shown to improve bone mineral density in preclinical models.[2][3]
Xanthohumol has demonstrated a dual role in bone metabolism. It stimulates osteoblast differentiation, the process of bone formation, and inhibits the differentiation of osteoclasts, the cells responsible for bone breakdown.[4][5][6][7][8] This is achieved, in part, by disrupting the RANKL/RANK/TRAF6 signaling pathway, which is crucial for osteoclastogenesis.[9]
6-Prenylnaringenin has also been investigated for its bone-protective effects, though detailed mechanistic studies are less common compared to Xanthohumol.
Isoxanthohumol's direct effects on bone metabolism are not as well-documented in the reviewed literature.
| Flavonoid | Effect on Osteoblasts | Effect on Osteoclasts | Key Signaling Pathway |
| This compound | Not extensively studied | Not extensively studied | - |
| Xanthohumol | Stimulates differentiation | Inhibits differentiation and bone resorption | Inhibition of RANK/TRAF6, NF-κB, and Ca2+/NFATc1 |
| 6-Prenylnaringenin | Weak estrogenic effects may influence bone cells | Weak estrogenic effects may influence bone cells | Estrogen receptor signaling |
| Isoxanthohumol | Not extensively studied | Not extensively studied | - |
Table 2: Comparative Effects of Prenylated Flavonoids on Bone Metabolism. This table outlines the known effects of the selected flavonoids on osteoblasts and osteoclasts, key cells in bone remodeling, and the signaling pathways involved.
Anti-inflammatory Properties: Targeting Key Pathways
Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory potential of prenylated flavonoids is an active area of research.
This compound exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines.[1] However, detailed quantitative data on its efficacy is limited. Its parent compound, chrysin, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10]
Xanthohumol demonstrates potent anti-inflammatory activity by inhibiting the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[11] This is achieved through the suppression of the NF-κB pathway.[11]
6-Prenylnaringenin also possesses anti-inflammatory properties, which are attributed to its ability to modulate various inflammatory pathways.[12][13][14]
Isoxanthohumol has been shown to inhibit the production of inflammatory cytokines, though its activity is generally considered to be less potent than that of Xanthohumol.
| Flavonoid | Key Inflammatory Mediator(s) Inhibited | Key Signaling Pathway |
| This compound | Pro-inflammatory cytokines | - |
| Xanthohumol | NO, TNF-α, IL-6 | NF-κB |
| 6-Prenylnaringenin | Pro-inflammatory cytokines | - |
| Isoxanthohumol | Inflammatory cytokines | - |
Table 3: Comparative Anti-inflammatory Activities of Prenylated Flavonoids. This table summarizes the key inflammatory mediators and signaling pathways targeted by the selected flavonoids.
Signaling Pathways and Experimental Workflows
The biological activities of these prenylated flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
References
- 1. This compound (34125-75-2) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of Osteoclastogenesis and Bone Resorption in vitro and in vivo by a prenylflavonoid xanthohumol from hops [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. The Protective Effect of Xanthohumol on the Content of Selected Elements in the Bone Tissue for Exposed Japanese Quails to TCDD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protective Effect of Xanthohumol on the Content of Selected Elements in... [wisdomlib.org]
- 8. Xanthohumol ameliorates 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced cellular toxicity in cultured MC3T3-E1 osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Osteoclastogenesis and Bone Resorption in vitro and in vivo by a prenylflavonoid xanthohumol from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 6-Prenylnaringenin-Its Beneficial Biological Effects and Possible Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
8-Prenylchrysin: A Comparative Analysis of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory properties of 8-Prenylchrysin, comparing its performance with its parent compound, chrysin (B1683763), and other relevant flavonoids. The information is compiled from various experimental studies to offer a clear perspective on its potential as a therapeutic agent.
Executive Summary
This compound, a prenylated derivative of chrysin, demonstrates enhanced anti-inflammatory activity compared to its parent compound. This heightened efficacy is attributed to the addition of a prenyl group, which increases the molecule's lipophilicity and improves its interaction with biological targets. Experimental data indicates that this compound is a potent inhibitor of key inflammatory mediators, including cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Its mechanism of action involves the modulation of critical signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
In Vitro Anti-Inflammatory Activity: A Quantitative Comparison
The following table summarizes the available quantitative data on the inhibitory effects of this compound and its comparators on key inflammatory markers.
| Compound | Target | Assay System | IC50 Value (µM) | Reference |
| This compound | COX-2 | In vitro fluorometric detection | 6.76 | [1] |
| Chrysin | COX-2 | In vitro fluorometric detection | 18.48 | [1] |
| Chrysin | PGE2 Production | Human whole blood | 25.5 | [2] |
| Indomethacin | PGE2 Production | Human whole blood | 9.5 | [2] |
Mechanistic Insights: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by interfering with key signaling cascades that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound, likely through mechanisms similar to its parent compound chrysin, is proposed to inhibit the phosphorylation and subsequent degradation of IκBα. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB target genes such as COX-2, iNOS, TNF-α, and IL-6.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling route involved in inflammation. It comprises a cascade of protein kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, ultimately promoting the expression of inflammatory mediators.
Studies on chrysin suggest that it can modulate the phosphorylation of p38, JNK, and ERK. It is anticipated that this compound also interferes with this pathway, likely by inhibiting the phosphorylation of one or more of these key kinases, thereby suppressing the downstream inflammatory response.
Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This assay is a standard method to evaluate the anti-inflammatory potential of compounds in a cell-based model.
1. Cell Culture and Seeding:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of approximately 1-2 x 10^5 cells/well and incubated overnight to allow for adherence.
2. Compound Treatment and Inflammatory Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds.
-
After a pre-incubation period (typically 1-2 hours), inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
3. Measurement of Inflammatory Mediators:
-
After a specified incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The levels of nitric oxide (NO) are determined using the Griess reagent.
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6, and the inflammatory mediator PGE2 are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
4. Data Analysis:
-
The percentage inhibition of each inflammatory mediator by the test compound is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
1. Animal Acclimatization and Grouping:
-
Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.
-
Animals are fasted overnight before the experiment and divided into control, standard, and test groups.
2. Compound Administration:
-
The test compound (this compound) is administered orally or intraperitoneally at various doses.
-
The standard group receives a known anti-inflammatory drug, such as Indomethacin (10 mg/kg).
-
The control group receives the vehicle only.
3. Induction of Inflammation:
-
One hour after compound administration, a 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
-
The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
5. Data Analysis:
-
The percentage inhibition of paw edema is calculated for each group relative to the control group.
-
The results provide an indication of the in vivo anti-inflammatory efficacy of the test compound.
Conclusion
This compound exhibits significant anti-inflammatory properties that are superior to its parent compound, chrysin. Its ability to inhibit key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further in-depth studies are warranted to fully elucidate its pharmacological profile and therapeutic efficacy in various inflammatory disease models.
References
A Comparative Guide to the Neuroprotective Effects of 8-Prenylchrysin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective capabilities of 8-Prenylchrysin against other well-known neuroprotective agents, supported by experimental data. The information is intended to assist researchers in making informed decisions for the development of novel therapeutics for neurodegenerative diseases.
Introduction to Neuroprotection and the Role of Flavonoids
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key strategy in combating these diseases is the application of neuroprotective agents that can prevent or slow down neuronal cell death. Flavonoids, a class of natural compounds, have garnered significant attention for their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3] Among these, prenylated flavonoids often exhibit enhanced biological activity due to their increased lipophilicity, which facilitates crossing the blood-brain barrier.[1][2][3][4] This guide focuses on this compound, a prenylated derivative of chrysin, and compares its neuroprotective effects with the widely studied flavonoids, quercetin (B1663063) and resveratrol (B1683913).
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the available quantitative data from in vitro studies on the neuroprotective effects of this compound and its alternatives. The data is primarily from studies using the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research.
Table 1: Cell Viability in Oxidative Stress Models
| Compound | Cell Line | Stressor | Concentration for Significant Protection | % Increase in Cell Viability (Compared to Stressor) | IC50 for Neuroprotection | Reference |
| This compound | PC12 | Oxygen-Glucose Deprivation (OGD) | Not Specified | Exhibited potent neuroprotective effects | Not Determined | [4] |
| Quercetin | SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 50 nM | 14.23% | Not Determined | [5] |
| Quercetin | SH-SY5Y | H2O2 | 3.1 - 50 µM | ~9% | Not Determined | [6] |
| Resveratrol | SH-SY5Y | Dopamine (B1211576) (DA) | 5 µM | Prevented significant cell death | Not Determined | [7][8] |
Table 2: Modulation of Apoptosis
| Compound | Cell Line | Apoptosis Inducer | Key Apoptotic Marker | % Reduction in Apoptotic Marker | Reference |
| Chrysin (parent compound) | HeLa | Intrinsic | Caspase-3 Activity | 4-6 fold increase in activity at 10-15 µM | [9] |
| Chrysin (parent compound) | SH-SY5Y | Diclofenac | Caspase-3, -8, Bax, p53 expression | Significant decrease | [10] |
| Quercetin | SH-SY5Y | Manganese | Caspase-3 Activity | Normalized activity at 5, 10, 20 µM | [11] |
| Resveratrol | SH-SY5Y | Paclitaxel | Caspase-7 Activity | Inhibition of activation | [12] |
| Resveratrol | SH-SY5Y | Dopamine (DA) | Cleaved PARP, Caspase-3 activation | Decrease in cleavage, increase in activation | [7][8] |
Table 3: Activation of the Nrf2 Antioxidant Pathway
| Compound | Cell Line | Key Nrf2 Target Gene/Protein | Fold Induction | Reference |
| Chrysin (parent compound) | Not Specified | Not Specified | Not Specified | Not Specified |
| Quercetin | SH-SY5Y | Not Specified | Not Specified | Not Specified |
| Resveratrol | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Direct quantitative comparative data for this compound on Nrf2 activation was not available in the searched literature.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of these flavonoids are mediated through complex signaling pathways. Understanding these pathways is crucial for targeted drug development.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes like heme oxygenase-1 (HO-1).
Caption: Activation of the Nrf2/ARE pathway by this compound.
Experimental Workflow for Assessing Neuroprotection
A typical in vitro workflow to validate the neuroprotective effects of a compound like this compound involves several key steps.
Caption: General workflow for in vitro neuroprotection assays.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, quercetin, or resveratrol for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Induction of Oxidative Stress: After pre-treatment, add the neurotoxic agent (e.g., H2O2 or 6-OHDA) to the wells (except for the control group) and incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Caspase-3 Activity Assay
This colorimetric assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.
-
Cell Lysis: After treatment, collect the cells and lyse them using a cold lysis buffer. Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add the cell lysate to the assay buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity of treated cells to the control and stressor-only groups.
Western Blot for Nrf2 Activation
This technique is used to detect and quantify the levels of total and phosphorylated Nrf2, indicating its activation.
-
Protein Extraction: Extract total protein from treated and control cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Nrf2 and phosphorylated Nrf2 (p-Nrf2) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of Nrf2 and p-Nrf2.
Conclusion
The available data suggests that this compound holds promise as a neuroprotective agent.[4] However, a direct and comprehensive quantitative comparison with established neuroprotective flavonoids like quercetin and resveratrol is still needed to fully ascertain its relative efficacy. Future research should focus on head-to-head comparative studies using standardized in vitro and in vivo models to generate robust and comparable data on cell viability, apoptosis, and the activation of key neuroprotective signaling pathways such as Nrf2. Such studies will be instrumental in guiding the development of this compound as a potential therapeutic for neurodegenerative diseases.
References
- 1. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantageous/Unfavorable Effect of Quercetin on the Membranes of SK-N-SH Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 8. Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Neuroprotective Effects of Chrysin on Diclofenac-Induced Apoptosis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-apoptotic effect of trans-resveratrol on paclitaxel-induced apoptosis in the human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Prenylchrysin and 6-Prenylchrysin: Potent Bioactive Flavonoids
For Immediate Release
In the landscape of oncological and pharmacological research, the exploration of natural compounds continues to unveil promising therapeutic agents. Among these, prenylated flavonoids have garnered significant attention for their enhanced biological activities. This guide provides a detailed comparative study of two constitutional isomers: 8-prenylchrysin (B108176) and 6-prenylchrysin (B108178). Both derived from chrysin (B1683763), the distinct positioning of the prenyl group on the flavonoid backbone dramatically influences their mechanisms of action and therapeutic potential, offering researchers and drug development professionals a critical overview of their respective strengths.
I. Physicochemical Properties
Both this compound and 6-prenylchrysin share the same molecular formula and weight but differ in the substitution pattern of the prenyl group on the A ring of the chrysin scaffold. This structural nuance is the primary determinant of their differential biological activities.
| Property | This compound | 6-Prenylchrysin |
| IUPAC Name | 5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one[1] | 5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one[2] |
| Molecular Formula | C20H18O4[1] | C20H18O4[2] |
| Molecular Weight | 322.4 g/mol [1] | 322.4 g/mol [2] |
| CAS Number | 34125-75-2[1] | 50678-91-6[2] |
II. Comparative Biological Activity and Efficacy
The primary divergence in the bioactivity of these two isomers lies in their principal mechanisms of action. This compound exhibits a broader spectrum of anticancer and anti-inflammatory effects, while 6-prenylchrysin has emerged as a highly potent and specific inhibitor of the multidrug resistance protein ABCG2.
Table 1: Comparative Anticancer and Related Activities
| Parameter | This compound | 6-Prenylchrysin |
| Primary Anticancer Mechanism | Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins in MCF-7 breast cancer cells.[1][3] Inhibition of estrogen receptor-alpha mediated cell growth.[1] | Potent and specific inhibition of Breast Cancer Resistance Protein (ABCG2), reversing multidrug resistance.[4][5] |
| IC50 (ABCG2 Inhibition) | Not reported as a primary activity. | 0.3 µM[4][5] |
| IC50 (COX-2 Inhibition) | 6.76 µM[6] | Not reported. |
| Other Notable Activities | Anti-inflammatory, antioxidant, and estrogen-like effects as a selective estrogen receptor modulator (SERM).[1][3] Modulates the Keap1/Nrf2/HO-1 antioxidant pathway.[7] | Low intrinsic cytotoxicity and not a substrate for ABCG2 transport.[4][5] |
III. Mechanistic Insights and Signaling Pathways
This compound: Multifaceted Anticancer and Anti-inflammatory Action
This compound exerts its therapeutic effects through multiple signaling pathways. Its anticancer activity in breast cancer is notably driven by the induction of apoptosis. Furthermore, its anti-inflammatory and antioxidant properties are linked to the modulation of the Keap1/Nrf2/HO-1 pathway, a critical regulator of cellular defense against oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (34125-75-2) for sale [vulcanchem.com]
- 4. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid structure-activity studies identify 6-prenylchrysin and tectochrysin as potent and specific inhibitors of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Anti-inflammatory Potential of Novel Chrysin Derivatives through Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Independent Verification of 8-Prenylchrysin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-Prenylchrysin's performance with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating its potential as a therapeutic agent.
Overview of this compound's Mechanism of Action
This compound (B108176), a prenylated flavonoid, has demonstrated significant potential in cancer research through a multi-faceted mechanism of action. Its primary activities include acting as a Selective Estrogen Receptor Modulator (SERM), inhibiting the aromatase enzyme, and modulating drug resistance proteins. These actions collectively contribute to its anti-cancer properties, particularly in hormone-dependent cancers.
Comparative Analysis of Key Activities
This section compares the performance of this compound and its analogs with established alternatives in key biological assays.
Estrogen Receptor Modulation
This compound is recognized as a potent phytoestrogen, exhibiting a high affinity for estrogen receptors (ERs). Its activity is often compared to other phytoestrogens and the synthetic SERM, tamoxifen.
Table 1: Comparative Estrogenic Activity
| Compound | Target | Assay | IC50 / Relative Potency | Reference |
| 8-Prenylnaringenin | Estrogen Receptor | ER binding assay (MCF-7 cytosol) | 45-fold molar excess needed for 50% inhibition of [3H]estradiol binding | [1] |
| Genistein | Estrogen Receptor | ER binding assay (MCF-7 cytosol) | 1000-fold molar excess needed for 50% inhibition of [3H]estradiol binding | [1] |
| Coumestrol | Estrogen Receptor | ER binding assay (MCF-7 cytosol) | 35-fold molar excess needed for 50% inhibition of [3H]estradiol binding | [1] |
| Tamoxifen | Estrogen Receptor | ER binding assay (calf uterus) | Kd ~ 1.7 nM | [2] |
| 8-Prenylnaringenin | MCF-7 Cell Proliferation | ERE-CAT reporter gene assay | IC50: 1 x 10-9 M | [1] |
| Genistein | MCF-7 Cell Proliferation | ERE-CAT reporter gene assay | IC50: 4 x 10-8 M | [1] |
| Coumestrol | MCF-7 Cell Proliferation | ERE-CAT reporter gene assay | IC50: 3 x 10-8 M | [1] |
| Tamoxifen | MCF-7 Cell Proliferation | [3H] thymidine (B127349) incorporation | IC50: 0.04 µg/mL | [3] |
Note: 8-Prenylnaringenin is a structurally similar phytoestrogen often studied for the estrogenic effects of hops, and its data is used here as a close surrogate for this compound.
Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy in treating hormone-dependent breast cancer.
Table 2: Comparative Aromatase Inhibitory Activity
| Compound | Assay | IC50 | Reference |
| 8-Prenylnaringenin * | Aromatase activity in Sk-Br-3 cells | 80 nM | [4] |
| Chrysin | Aromatase activity (human placenta) | 1.1 µg/mL | [5] |
| Letrozole (Reference) | Aromatase inhibition in vitro | IC50 = 24 nM | [6] |
| Aminoglutethimide (Reference) | Aromatase inhibition | - | [7] |
Note: 8-Prenylnaringenin is a structurally similar phytoestrogen often studied for the estrogenic effects of hops, and its data is used here as a close surrogate for this compound.
Modulation of Multidrug Resistance
The ability to inhibit drug efflux pumps, such as P-glycoprotein (P-gp), is a critical factor in overcoming multidrug resistance in cancer cells.
Table 3: P-glycoprotein (ABCB1) and ABCG2 Inhibition
| Compound | Transporter | Effect | IC50 | Reference |
| This compound | P-glycoprotein (P-gp) | Inhibition | Data not available | [1] |
| 6-Prenylchrysin (B108178) | P-glycoprotein (P-gp) | No interaction detected | - | [8] |
| 6-Prenylchrysin | ABCG2 | Potent Inhibition | 0.3 µM | [8] |
| GF120918 (Reference) | ABCG2 | Potent Inhibition | 0.3 µM | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described.
References
- 1. This compound (34125-75-2) for sale [vulcanchem.com]
- 2. Effect of triphenylacrylonitrile derivatives on estradiol-receptor binding and on human breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of aromatase activity by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoid structure-activity studies identify 6-prenylchrysin and tectochrysin as potent and specific inhibitors of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of 8-Prenylchrysin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic potential of 8-Prenylchrysin (B108176) and its derivatives, comparing their performance against the parent compound, chrysin (B1683763), and other relevant alternatives. The information presented is supported by experimental data to facilitate objective evaluation and guide future research and development.
Introduction: The Promise of Prenylation
Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in honey, propolis, and several plants, known for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical application is significantly hindered by poor aqueous solubility, low bioavailability, and rapid metabolism.[1][3] To overcome these limitations, researchers have focused on synthesizing derivatives, with a particular interest in prenylation—the addition of a prenyl group.
The introduction of a prenyl group at the 8-position of the chrysin scaffold (creating this compound) has been shown to significantly enhance biological activity.[4][5] This modification increases the molecule's lipophilicity, thereby improving its interaction with biological membranes and cellular targets, leading to more potent therapeutic effects.[5] This guide explores the experimental evidence supporting the potential of this compound and its derivatives in key therapeutic areas.
Therapeutic Area Analysis
Anti-inflammatory Activity
This compound and related prenylated flavonoids demonstrate potent anti-inflammatory properties by targeting key inflammatory mediators. Studies show that these compounds can suppress the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade.[2][5]
The primary mechanism involves the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[6][7] In inflammatory conditions, NF-κB translocates to the nucleus and induces the expression of genes for inflammatory mediators such as TNF-α, IL-6, iNOS (leading to nitric oxide production), and COX-2 (leading to prostaglandin (B15479496) E2 production).[6][7][8] this compound derivatives effectively block this activation.
Compared to its non-prenylated parent compound, quercetin (B1663063), 8-prenyl quercetin (PQ) shows significantly stronger inhibition of iNOS, COX-2, nitric oxide (NO), and prostaglandin E2 (PGE2) production.[9] Similarly, novel synthesized chrysin derivatives have exhibited remarkable anti-inflammatory properties compared to the parent chrysin by inhibiting the production of IL-6, TNF-α, and PGE2 in LPS-stimulated macrophage cells.[5]
Anticancer Potential
This compound has demonstrated significant and selective anticancer activity across various cancer cell lines.[4] Its mechanisms of action are multifaceted, making it a promising candidate for cancer therapy.
-
Induction of Apoptosis: It triggers programmed cell death (apoptosis) in cancer cells by activating caspases and modulating the Bcl-2 family of proteins.[4][10]
-
Inhibition of Multidrug Resistance (MDR): A major challenge in chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). This compound acts as a potent inhibitor of P-gp, preventing the efflux of chemotherapeutic drugs from cancer cells.[4] This suggests its potential use as an adjunct therapy to enhance the efficacy of conventional cancer treatments.[4]
-
Hormone-Dependent Cancers: The compound inhibits estrogen receptor-alpha-mediated cell growth, indicating its potential in treating hormone-dependent cancers like certain types of breast cancer.[4]
Numerous chrysin derivatives have been synthesized and evaluated for their anticancer activities, with some showing stronger effects than the standard chemotherapy drug 5-fluorouracil.[11] For instance, a porphyrin-chrysin derivative (compound 8) exhibited high photodynamic activity with IC50 values of 6.26 μM in HeLa cells.[1] Another derivative (compound 10) showed remarkable antiproliferative activity against HeLa cells with an IC50 value as low as 1.43 µM.[1]
Neuroprotective Effects
Chrysin and its derivatives possess potent neuroprotective properties, suppressing neuroinflammation and improving cognitive decline.[12] Neuroinflammation is a key factor in the progression of neurodegenerative diseases.[8] Chrysin has been shown to attenuate neuroinflammatory responses by repressing the expression of proinflammatory cytokines.[8] Its neuroprotective effects are also linked to its ability to reduce oxidative stress and its estrogen-like activity, particularly through interaction with estrogen receptor β (ERβ).[13][14] These properties make this compound derivatives potential therapeutic agents for age-related mental diseases and neurodegeneration.[12][15]
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the biological activities of this compound derivatives with chrysin and other flavonoids.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound/Derivative | Cell Line | HeLa (Cervical) | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | Reference |
|---|---|---|---|---|---|---|---|
| Porphyrin-Chrysin 8 | 6.26 | 23.37 | - | - | - | [1] | |
| Nitrogen Mustard 10 | 1.43 | >50 | - | 13.56 | 13.78 | [1] | |
| Pyrimidine 19b | - | - | 4.83 | - | - | [1] | |
| C3 Derivative | - | <30 | <30 | <30 | - | [16] |
| Chrysin-Triazole | | - | - | - | 20.53 | 10.80 |[17] |
Table 2: Comparative Anti-inflammatory and Other Activities
| Compound/Derivative | Activity | Target/Assay | Result | Reference |
|---|---|---|---|---|
| 8-Prenylapigenin (8-PA) | Anti-inflammatory | Inhibition of TNF-α, NO, PGE₂ | Potent inhibition | [6][7] |
| 8-Prenylnaringenin (8-PN) | Anti-inflammatory | Inhibition of TNF-α, NO, PGE₂ | Potent inhibition | [6][7] |
| This compound | P-gp Inhibition | P-glycoprotein | Strong | [4] |
| Chrysin | P-gp Inhibition | P-glycoprotein | Weak | [4] |
| Chrysin Derivative 5c | Immunosuppressive | Lymphocyte Proliferation | IC₅₀ = 0.78 µM | [18] |
| Cyclosporin A | Immunosuppressive | Lymphocyte Proliferation | IC₅₀ = 0.06 µM | [18] |
| 7-Prenylated Chrysin 11 | PPARγ Agonist | PPARγ Binding | Potent (similar to Pioglitazone) |[19] |
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Anti-inflammatory mechanism of this compound derivatives.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Caption: Dual anticancer mechanisms of this compound derivatives.
Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Methodology:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with various concentrations of the this compound derivative (or control) and incubated for a specified period (e.g., 48-72 hours).
-
After incubation, MTT solution is added to each well and incubated for 2-4 hours to allow formazan crystal formation.
-
The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[11]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by cells.[9]
-
Principle: The Griess assay detects the presence of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. The assay involves a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which then reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative which can be quantified by measuring absorbance at 540 nm.
-
Methodology:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate.
-
Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
After a short incubation period at room temperature, the absorbance is measured at 540 nm.
-
The nitrite concentration is calculated from a standard curve generated with sodium nitrite.
-
Prostaglandin E₂ (PGE₂) and Cytokine Measurement (ELISA)
This method is used to quantify the secretion of specific pro-inflammatory mediators.[6][7][9]
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. A specific capture antibody is coated onto the wells of a microplate. The sample (e.g., cell culture supernatant) is added, and any target protein present is bound by the antibody. A detection antibody, which is often conjugated to an enzyme, is then added, binding to the captured protein. Finally, a substrate for the enzyme is added to produce a measurable signal (e.g., color change), which is proportional to the amount of protein present.
-
Methodology:
-
Cell culture supernatants are collected from cells treated as described in the NO production assay.
-
Commercially available ELISA kits for PGE₂, TNF-α, or IL-6 are used according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and concentrations are determined by comparison with a standard curve.
-
References
- 1. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound (34125-75-2) for sale [vulcanchem.com]
- 5. Exploring the Anti-inflammatory Potential of Novel Chrysin Derivatives through Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effect of chrysin on hyperammonemia mediated neuroinflammatory responses and altered expression of astrocytic protein in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
- 11. Synthesis and preliminary biological evaluation of chrysin derivatives as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of chrysin: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Chrysin Mediated by Estrogenic Receptors Following Cerebral Ischemia and Reperfusion in Male Rats - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 14. Neuroprotective Effects of Chrysin Mediated by Estrogenic Receptors Following Cerebral Ischemia and Reperfusion in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 18. Synthesis, biological evaluation of chrysin derivatives as potential immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prenylated Chrysin Derivatives as Partial PPARγ Agonists with Adiponectin Secretion-Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Toxicity Profiles of 8-Prenylchrysin and Related Flavonoids
A comprehensive review of the available toxicological data for 8-Prenylchrysin and its structural analogs, Chrysin, Naringenin (B18129), and Apigenin (B1666066), designed for researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific public data on the in vitro or in vivo toxicity of this compound. The following guide provides a detailed safety and toxicity profile of its parent compound, chrysin, along with the well-studied flavonoids, naringenin and apigenin, to offer a comparative context. General information on the safety of prenylated flavonoids is also included.
Executive Summary
While this compound has garnered interest for its potential therapeutic properties, a comprehensive safety and toxicity profile has not been established in publicly available literature. In contrast, its parent flavonoid, chrysin, and other related flavonoids like naringenin and apigenin have been more extensively studied. This guide synthesizes the available toxicological data for these comparator compounds, covering cytotoxicity, genotoxicity, and in vivo toxicity, to provide a foundational understanding for researchers investigating this compound.
The addition of a prenyl group to a flavonoid backbone is known to enhance its biological activity, which may also influence its toxicity profile. Generally, many naturally occurring prenylated flavonoids are considered safe. However, the absence of specific data for this compound underscores the need for rigorous toxicological evaluation before its consideration for further development.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for chrysin, naringenin, and apigenin.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| Chrysin | RAW 264.7 (macrophages) | MTT | ~69 | [1] |
| HEK-293 (kidney) | MTT | >90 | [1] | |
| LX-2 (hepatic stellate) | MTT | >90 | [1] | |
| 3T3-L1 (adipocytes) | MTT | >90 | [1] | |
| CCD-18co (normal colon) | Not specified | Not cytotoxic | [2] | |
| Naringenin | Gingival cells | Not specified | >50 (protective effect observed) | |
| Apigenin | Not specified | Not specified | Generally considered non-toxic |
Table 2: In Vivo Acute and Sub-Chronic Toxicity Data
| Compound | Species | Test | Route | LD50 / NOAEL / LOAEL | Citation |
| Chrysin | Rat | Acute Oral Toxicity | Oral | LD50: 4350 mg/kg | |
| Rat | Sub-chronic (90-day) | Oral | NOAEL: 500 mg/kg/day | ||
| Rat | Sub-chronic (90-day) | Oral | LOAEL: 1000 mg/kg/day | ||
| Naringenin | Rat | Sub-chronic (13-week) | Oral | NOAEL: >1250 mg/kg/day | |
| Apigenin | Mouse, Rat | Acute Oral Toxicity | Oral | LD50: >5000 mg/kg |
Table 3: Genotoxicity Data
| Compound | Test | System | Metabolic Activation | Result | Citation |
| Chrysin | Ames Test | S. typhimurium | With & Without | Non-mutagenic | |
| Naringenin | Genotoxicity Assays | In vitro & In vivo | Not specified | No concern for genotoxicity | |
| Apigenin | In vitro assessment | Not specified | Not specified | Non-mutagenic, Non-carcinogenic |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from the control and treated samples.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, during which damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tail.
Ames Test for Mutagenicity
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. It is a bacterial reverse mutation assay.
Protocol Outline:
-
Bacterial Strains: Use several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they require histidine for growth.
-
Metabolic Activation: The test compound is mixed with a fraction of rat liver extract (S9) to simulate metabolic processes in mammals, which can convert some non-mutagenic compounds into mutagens. The test is also performed without the S9 fraction.
-
Exposure: The bacterial strains are exposed to the test compound (with and without S9 activation) on a petri dish with a minimal amount of histidine.
-
Incubation: The plates are incubated for 48 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted. A significant increase in the number of revertant colonies compared to the control plate indicates that the compound is a mutagen.
Visualizations
Caption: General experimental workflow for toxicity testing of a new compound.
Caption: Relationship between different toxicity endpoints.
Caption: Simplified signaling pathway of the Ames test for mutagenicity.
References
Safety Operating Guide
Personal protective equipment for handling 8-Prenylchrysin
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like 8-Prenylchrysin is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, based on available data for similar flavonoid compounds.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE and safety measures.
| PPE/Safety Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling powders or creating aerosols. | Minimizes inhalation of the compound. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
| Engineering Controls | Work within a chemical fume hood. | Provides effective ventilation and containment. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly closed.[1]
2. Handling and Preparation of Solutions:
-
All handling of solid this compound should be conducted in a chemical fume hood to avoid inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Ensure all labware is clean and dry before use.
3. Spill Management:
-
In case of a small spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
4. Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
